3,4,5-Trimethoxycinnamyl alcohol
Description
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDMDAKGIRCPP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284458 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-62-2, 1504-56-9 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamyl alcohol, also known as sinapyl alcohol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] As a derivative of cinnamyl alcohol, it is characterized by the presence of three methoxy groups attached to the phenyl ring.[1] This substitution pattern significantly influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in chemistry and drug development.
Chemical Structure and Properties
This compound is a member of the methoxybenzenes and the broader class of phenylpropanoids.[1] The molecule consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a propenol group at position 1. The IUPAC name for this compound is (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.[1]
Caption: Chemical structure of this compound.
The presence of the hydroxyl group and the methoxy groups, along with the conjugated double bond, dictates the reactivity and potential biological interactions of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Appearance | Not specified, likely a solid or viscous liquid | |
| Solubility | Estimated water solubility: 7380 mg/L @ 25 °C | [2] |
| CAS Number | 30273-62-2 | [1] |
Synthesis and Reactions
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and efficient route involves the Wittig or Horner-Wadsworth-Emmons olefination of 3,4,5-trimethoxybenzaldehyde, followed by the reduction of the resulting cinnamate ester or cinnamaldehyde.
Experimental Protocol: Synthesis via Reduction of Ethyl 3,4,5-Trimethoxycinnamate
This protocol outlines the reduction of an intermediate, ethyl 3,4,5-trimethoxycinnamate, using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3]
Step 1: Synthesis of Ethyl 3,4,5-Trimethoxycinnamate (Wittig Reaction)
-
Reactants: 3,4,5-Trimethoxybenzaldehyde, triethyl phosphonoacetate, and a base such as sodium ethoxide.
-
Procedure: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzaldehyde in a suitable anhydrous solvent like tetrahydrofuran (THF). Add an equimolar amount of triethyl phosphonoacetate. Slowly add the base to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3,4,5-trimethoxycinnamate. Purify the product by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reactant: Ethyl 3,4,5-trimethoxycinnamate, Lithium Aluminum Hydride (LiAlH₄).
-
Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Dissolve the purified ethyl 3,4,5-trimethoxycinnamate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.[4] Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol side chain, the methylene protons adjacent to the hydroxyl group, and the protons of the three methoxy groups. The aromatic protons typically appear as a singlet due to their symmetrical environment. The vinylic protons will exhibit characteristic coupling constants for a trans configuration. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The aromatic carbons will have distinct chemical shifts, with the oxygenated carbons appearing at lower field. The carbons of the propenol side chain and the methoxy groups will also have characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[5] The C-H stretching vibrations of the aromatic ring and the alkene will appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. Strong C-O stretching bands for the alcohol and the ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, typically obtained using Electron Ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 224). The fragmentation pattern will be influenced by the stability of the aromatic ring and the functional groups. Common fragmentation pathways include the loss of a hydrogen atom, a water molecule from the alcohol group, and methyl radicals from the methoxy groups.[6] A prominent fragment would be the tropylium-like ion resulting from benzylic cleavage.
Potential Applications in Research and Drug Development
While research on this compound itself is not as extensive as for some of its derivatives, its structural features suggest several promising areas of investigation for drug development professionals.
Antioxidant Activity
The presence of methoxy groups on the aromatic ring suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure: Add various concentrations of this compound to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Properties
Cinnamic acid and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi.[9][10] The lipophilicity conferred by the methoxy groups in this compound may enhance its ability to penetrate microbial cell membranes. The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms using broth microdilution or agar dilution methods.
Caption: Experimental workflow for determining antimicrobial activity.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation, and respiratory tract irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable compound for researchers in the fields of synthetic chemistry, natural products, and drug discovery. Its well-defined structure and the presence of multiple functional groups make it an interesting target for synthesis and a potential platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, an outline of its spectroscopic characterization, and a discussion of its potential applications, with the aim of facilitating further research and innovation in this area.
References
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The Good Scents Company. 3',4',5'-trimethoxycinnamyl alcohol. Available from: [Link]
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ResearchGate. (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available from: [Link]
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Metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Available from: [Link]
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University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]
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Potravinarstvo Slovak Journal of Food Sciences. Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Available from: [Link]
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A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trimethoxycinnamyl Alcohol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid derivative, is a naturally occurring compound that has garnered interest within the scientific community for its potential pharmacological applications. As a substituted (E)-cinnamyl alcohol, its structure is characterized by a propenyl alcohol chain attached to a benzene ring with methoxy groups at the 3, 4, and 5 positions.[1] This substitution pattern is a recurring motif in a variety of bioactive natural products. This guide provides a comprehensive overview of the principal natural sources of this compound and delineates a robust, field-proven methodology for its isolation and characterization, designed to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Provenance of this compound
This compound and its related derivatives are biosynthesized by a diverse range of plant species. The distribution of this compound underscores its potential ecological and therapeutic significance. Key botanical sources include:
-
Polygala tenuifolia (Yuan Zhi): The roots of this plant, a staple in Traditional Chinese Medicine, are a rich reservoir of phenylpropanoids and their glycosides.[2] While many studies focus on the corresponding 3,4,5-trimethoxycinnamic acid and its esters, the alcohol form is also a constituent.
-
Eleutherococcus senticosus (Siberian Ginseng): This adaptogenic herb is known for its complex phytochemical profile, which includes a variety of phenylpropanoids.[3][4][5] The presence of cinnamyl alcohol derivatives makes it a viable source for isolation.
-
Other Documented Sources: The compound has also been reported in Perilla frutescens, Juniperus thurifera, the bark of the cinnamon tree, Acorus gramineus, and Myristica fragrans.[1]
Isolation and Purification Protocol: A Step-by-Step Methodology
The following protocol is a synthesized, robust procedure for the isolation and purification of this compound from a suitable plant source, such as the dried roots of Polygala tenuifolia or Eleutherococcus senticosus. This methodology is predicated on established principles of phytochemical extraction and chromatographic separation of phenylpropanoids.[6][7]
Part 1: Extraction
The initial step involves the exhaustive extraction of the target compound from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of this compound.
Experimental Protocol:
-
Material Preparation: The dried roots of the selected plant are ground into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Extraction:
-
A 500 g aliquot of the powdered plant material is subjected to reflux extraction with a 75% aqueous ethanol solution (1:10 w/v).
-
The mixture is heated in a boiling water bath and refluxed for 4 hours.
-
This extraction process is repeated three times to ensure the comprehensive removal of the desired compounds.
-
-
Concentration: The ethanolic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Part 2: Solvent Partitioning
To enrich the fraction containing this compound, the crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.
Experimental Protocol:
-
Suspension: The concentrated crude extract is suspended in deionized water.
-
Sequential Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned sequentially with:
-
n-Hexane (to remove non-polar constituents like fats and waxes)
-
Dichloromethane (to extract compounds of intermediate polarity)
-
Ethyl acetate (to isolate moderately polar compounds, including the target alcohol)
-
-
Fraction Collection: Each solvent fraction is collected separately. The ethyl acetate fraction, which is expected to be enriched with this compound, is retained for further purification.
-
Concentration: The ethyl acetate fraction is concentrated in vacuo to yield a dried, enriched extract.
Part 3: Chromatographic Purification
The final stage of isolation involves the use of column chromatography to separate this compound from other compounds in the enriched ethyl acetate fraction.
Experimental Protocol:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient elution profile is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Isolation of Pure Compound: Fractions exhibiting a single spot corresponding to the expected Rf value of this compound are pooled. The solvent is then evaporated under reduced pressure to yield the purified compound.
Caption: Workflow for the isolation of this compound.
Structural Elucidation and Characterization
The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the isolated compound.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.60 | s | 2H | Aromatic protons |
| ~6.50 | d, J ≈ 16 Hz | 1H | Vinylic proton |
| ~6.25 | dt, J ≈ 16, 6 Hz | 1H | Vinylic proton |
| ~4.30 | d, J ≈ 6 Hz | 2H | -CH₂OH |
| ~3.85 | s | 9H | -OCH₃ |
| ~1.50 | br s | 1H | -OH |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~153.5 | C3, C5 |
| ~137.5 | C4 |
| ~132.0 | C1 |
| ~131.0 | Vinylic CH |
| ~125.0 | Vinylic CH |
| ~103.0 | C2, C6 |
| ~63.5 | -CH₂OH |
| ~61.0 | C4-OCH₃ |
| ~56.0 | C3, C5-OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 224
-
Key Fragment Ions: The fragmentation of cinnamyl alcohols often involves the loss of water (M-18), a hydroxyl radical (M-17), or cleavage of the side chain. For aromatic alcohols, a prominent molecular ion peak is typically observed due to the stability of the aromatic ring.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | =C-H stretch (alkene, aromatic) |
| 3000-2850 | Medium | C-H stretch (alkane) |
| 1650-1600 | Medium | C=C stretch (alkene) |
| 1600-1450 | Medium | C=C stretch (aromatic ring) |
| 1320-1000 | Strong | C-O stretch (alcohol, ether) |
Conclusion
This technical guide provides a comprehensive framework for the isolation and characterization of this compound from its natural sources. The detailed protocols for extraction, partitioning, and chromatographic purification, coupled with the expected spectroscopic data, offer a valuable resource for researchers. The successful isolation and characterization of this and other related phenylpropanoids are crucial for advancing our understanding of their biological activities and for the potential development of new therapeutic agents.
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The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography. (1991). Semantic Scholar. [Link]
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The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography. Portal de Periódicos da CAPES. [Link]
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The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS. (2019). NIH. [Link]
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Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis. PMC - PubMed Central. [Link]
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Isolation of flavonoids from the aerial parts of Polygala tenuifolia Willd. and their antioxidant activities. Journal of Chinese Pharmaceutical Sciences. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Isolation and Characterization of Phenylpropanoid and Lignan Compounds from Peperomia pellucida [L.] Kunth with Estrogenic Activities. PubMed. [Link]
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An In-depth Technical Guide to the Biosynthesis of 3,4,5-Trimethoxycinnamyl Alcohol in Plants
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3,4,5-trimethoxycinnamyl alcohol in plants, a compound of interest for its potential applications in drug development and materials science. While not a canonical monolignol, its biosynthesis is intricately linked to the well-established phenylpropanoid pathway, the central metabolic route for the production of a vast array of plant secondary metabolites. This document will detail the established enzymatic steps leading to its likely precursor, sinapyl alcohol, and then extrapolate the putative final O-methylation step. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate this novel biosynthetic route.
Introduction: The Phenylpropanoid Pathway and the Origins of this compound
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the synthesis of thousands of compounds that play critical roles in plant growth, development, and defense.[1] This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, gives rise to lignin precursors (monolignols), flavonoids, coumarins, and stilbenes.[1][2] The canonical monolignols, which are the primary building blocks of lignin, are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3]
This compound is a derivative of sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol), distinguished by a methoxy group at the C4 position of the phenyl ring instead of a hydroxyl group. While it has been identified in some plant species, such as the bark of the cinnamon tree, its biosynthetic pathway is not as well-elucidated as that of the primary monolignols.[4][5] This guide will lay out the established pathway to sinapyl alcohol and then propose a final enzymatic step to this compound, providing a roadmap for its investigation.
The Core Biosynthetic Pathway: From Phenylalanine to Sinapyl Aldehyde
The journey from phenylalanine to sinapyl alcohol is a multi-step process involving a series of key enzymes. This pathway can be conceptually divided into the general phenylpropanoid pathway and the monolignol-specific branch.
The General Phenylpropanoid Pathway
This initial set of reactions converts phenylalanine into key hydroxycinnamoyl-CoA esters, which are precursors for various downstream pathways.[6][7]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of phenylalanine by PAL to form cinnamic acid.[8] This is a critical entry point into phenylpropanoid metabolism.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to produce p-coumaric acid.[8]
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by 4CL through the formation of a thioester bond with coenzyme A, yielding p-coumaroyl-CoA.[9]
Caption: The General Phenylpropanoid Pathway.
The Monolignol-Specific Branch to Sinapyl Aldehyde
From p-coumaroyl-CoA, the pathway branches towards the synthesis of different monolignols. The route to sinapyl aldehyde involves a series of hydroxylations and methylations.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate (formed from p-coumaroyl-CoA by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase, HCT) to produce caffeoyl shikimate.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The 3-hydroxyl group of caffeoyl-CoA is methylated by CCoAOMT to yield feruloyl-CoA.[10]
-
Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is then reduced by CCR to coniferaldehyde.[8]
-
Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H): In angiosperms, the pathway to syringyl lignin precursors proceeds via the 5-hydroxylation of either ferulic acid or coniferaldehyde.[9][10] This step is crucial for the subsequent addition of the second methoxy group. The product is 5-hydroxyconiferaldehyde.
-
Caffeic Acid O-Methyltransferase (COMT): The 5-hydroxyl group of 5-hydroxyconiferaldehyde is then methylated by COMT to produce sinapaldehyde.[9][11]
Caption: Biosynthesis of Sinapaldehyde.
The Final Steps: Reduction to Sinapyl Alcohol and the Putative Methylation to this compound
Formation of Sinapyl Alcohol
The final step in the biosynthesis of sinapyl alcohol is the reduction of sinapaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): This reduction is catalyzed by a class of NADPH-dependent enzymes.[12][13] While CAD enzymes can act on a range of cinnamaldehydes, specific SADs have been identified that show a preference for sinapaldehyde, particularly in angiosperms where syringyl lignin is abundant.[12][14]
The Hypothetical Final Step: O-Methylation of Sinapyl Alcohol
The conversion of sinapyl alcohol to this compound requires the methylation of the 4-hydroxyl group. This reaction would be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
-
Putative Sinapyl Alcohol 4-O-Methyltransferase (SA-4OMT): While a naturally occurring enzyme with this specific activity has not been definitively characterized, the existence of a vast and diverse family of plant OMTs suggests its potential existence.[12] These enzymes are known to methylate a wide array of secondary metabolites, including other phenylpropanoids.[6] Furthermore, research into the directed evolution of OMTs has successfully generated enzymes capable of methylating the 4-hydroxyl group of monolignols, providing a proof-of-concept for this enzymatic transformation.[9]
The natural occurrence of other 3,4,5-trimethoxylated phenylpropanoids, such as 3,4,5-trimethoxybenzaldehyde, further supports the possibility of a dedicated enzymatic machinery for this type of modification in certain plant species.[4]
Caption: Final reduction and hypothetical methylation steps.
Experimental Protocols for Pathway Elucidation
Investigating the biosynthesis of this compound requires a multi-faceted approach, combining enzyme assays, metabolic profiling, and molecular biology techniques.
Identification and Characterization of the Putative SA-4OMT
Objective: To identify and characterize the O-methyltransferase responsible for the conversion of sinapyl alcohol to this compound.
Methodology:
-
Plant Material Selection: Choose a plant species known to produce this compound or other 3,4,5-trimethoxylated compounds.[4]
-
Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing the target compound to identify candidate OMT genes that are highly expressed.
-
Gene Cloning and Heterologous Expression: Clone the full-length cDNA of candidate OMTs into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins.
-
Protein Purification: Purify the recombinant OMTs using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
1 mM S-adenosyl-L-methionine (SAM)
-
500 µM Sinapyl alcohol (substrate)
-
1-5 µg of purified recombinant OMT
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination and Product Extraction: Stop the reaction by adding 1 M HCl and extract the product with ethyl acetate.
-
Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the formation of this compound.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized OMT with sinapyl alcohol as the substrate.
Metabolic Profiling of Plant Tissues
Objective: To detect and quantify this compound and its precursors in plant tissues.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.
-
Extraction: Extract the metabolites using a suitable solvent system, such as 80% methanol.
-
Analysis by LC-MS/MS:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the target analyte and its precursors.
-
Quantification: Use authentic standards to create calibration curves for absolute quantification.
-
Data Presentation
Table 1: Key Enzymes in the Biosynthesis of Sinapyl Alcohol
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamate |
| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamate | p-Coumarate |
| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | p-Coumarate | p-Coumaroyl-CoA |
| Cinnamoyl-CoA Reductase | CCR | 1.2.1.44 | Feruloyl-CoA | Coniferaldehyde |
| Ferulate 5-Hydroxylase | F5H | 1.14.-.- | Ferulate | 5-Hydroxyferulate |
| Caffeic Acid O-Methyltransferase | COMT | 2.1.1.68 | 5-Hydroxyconiferaldehyde | Sinapaldehyde |
| Cinnamyl Alcohol Dehydrogenase | CAD | 1.1.1.195 | Sinapaldehyde | Sinapyl Alcohol |
Conclusion
The biosynthesis of this compound represents a fascinating extension of the core phenylpropanoid pathway. While the complete enzymatic machinery is yet to be fully elucidated, the foundational steps leading to its likely precursor, sinapyl alcohol, are well-established. The putative final O-methylation step presents an exciting area for future research, with significant implications for metabolic engineering and the production of novel bioactive compounds. The experimental approaches outlined in this guide provide a robust framework for researchers to unravel the intricacies of this biosynthetic pathway.
References
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Frontiers. (n.d.). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Sinapyl alcohol. Retrieved from [Link]
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MDPI. (2021). Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. Retrieved from [Link]
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MDPI. (2020). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthetic pathway from phenylalanine 1 to coniferyl alcohol 11 and.... Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved from [Link]
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Maximum Academic Press. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2. Retrieved from [Link]
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Frontiers. (2018). Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. Retrieved from [Link]
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PubMed Central. (2022). Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activities of 3,4,5-Trimethoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid naturally found in plants such as Perilla frutescens and Juniperus thurifera, has emerged as a molecule of significant interest in the field of drug discovery and development.[1][2] This compound, and its derivatives, form the structural backbone of various bioactive molecules, including the well-known Eleutheroside E from Eleutherococcus senticosus (Siberian Ginseng).[3] Emerging research has illuminated a spectrum of biological activities, positioning this compound as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its known biological activities, underlying mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor such as gallic acid or 3,4,5-trimethoxybenzaldehyde. A common and effective route involves the reduction of 3,4,5-trimethoxycinnamic acid.
Protocol: Synthesis of this compound via Reduction of 3,4,5-Trimethoxycinnamic Acid
This protocol outlines a two-step synthesis starting from 3,4,5-trimethoxybenzaldehyde.
Step 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation
This step is adapted from a green chemistry approach, avoiding the use of harsh reagents like pyridine.
-
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a suitable reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents).
-
Add a minimal amount of ethyl acetate to create a slurry.
-
Heat the mixture in an oil bath at approximately 140°C for 2 hours, or until gas evolution ceases. The reaction mixture will become viscous and may change color.
-
After cooling, dissolve the reaction mass in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.
-
Acidify the aqueous layer to a pH of 2 with 6M HCl to precipitate the 3,4,5-trimethoxycinnamic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a water:ethanol mixture (e.g., 4:1) to obtain pure 3,4,5-trimethoxycinnamic acid as white crystals.[4]
-
Step 2: Reduction of 3,4,5-Trimethoxycinnamic Acid to this compound
This step utilizes the powerful reducing agent Lithium Aluminium Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment.
-
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or dilute HCl for quenching.
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve the 3,4,5-trimethoxycinnamic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate or a dilute acid.
-
Filter the resulting suspension to remove the aluminum salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production through the NF-κB and NLRP3 inflammasome pathways.
Mechanism of Action: Inhibition of the NF-κB and NLRP3 Inflammasome Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound and its derivatives have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur at multiple levels, including the prevention of IκB degradation and the direct inhibition of NF-κB nuclear translocation.
Furthermore, cinnamyl alcohol has been shown to exert its anti-inflammatory effects in a sepsis animal model by targeting the NLRP3 inflammasome pathway.[6][7] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Cinnamyl alcohol administration was found to reduce the plasma concentrations of IL-1β and IL-18 in septic mice.[7]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation
This assay provides a simple and rapid method to screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.
-
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare various concentrations of this compound and diclofenac sodium.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of protein denaturation.
| Compound | IC₅₀ (Protein Denaturation) |
| Diclofenac Sodium | ~5-10 µg/mL |
| This compound | To be determined experimentally |
Anticancer Activity
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in many potent anticancer agents, particularly those that target the microtubule network.[8] this compound and its derivatives, especially chalcones, have emerged as promising anticancer agents due to their ability to inhibit tubulin polymerization.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. The dynamic instability of microtubules is critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Compounds containing the 3,4,5-trimethoxyphenyl group often bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[9] This antimitotic activity makes these compounds potent anticancer agents. Several derivatives of 3,4,5-trimethoxycinnamic acid have shown significant antiproliferative activity against various cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[7][10]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Colchicine (as a positive control for inhibition)
-
Paclitaxel (as a positive control for promotion)
-
96-well microplate and fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add various concentrations of this compound, controls, and vehicle.
-
To each well, add the tubulin solution and the fluorescent reporter dye.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
| Compound | IC₅₀ (Tubulin Polymerization) |
| Colchicine | ~1-5 µM |
| This compound Derivative (Compound 3g) | 2.5–50 μM (concentration-dependent inhibition)[10] |
| 3,4,5-trimethoxyphenyl-based derivative (Compound 4c) | 17 ± 0.3 μM[11] |
Experimental Protocol: Cell-Based Anticancer Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates and a microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
| Compound/Derivative | Cell Line | IC₅₀ |
| 3,4,5-trimethoxy flavonoid benzimidazole derivative (Compound 15) | MGC-803 | 20.47 ± 2.07 µM[12] |
| MCF-7 | 43.42 ± 3.56 µM[12] | |
| HepG-2 | 35.45 ± 2.03 µM[12] | |
| MFC | 23.47 ± 3.59 µM[12] | |
| N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative (Compound 5a) | MCF-7 | >100 µM (27.04% inhibition at 100 µM)[13] |
| HepG2 | >100 µM (46.23% inhibition at 100 µM)[13] |
Neuroprotective Activity
This compound, as a component of Eleutheroside E, contributes to the neuroprotective effects observed with Siberian Ginseng. The primary mechanism underlying this activity is the mitigation of oxidative stress, a key pathological factor in many neurodegenerative diseases.
Mechanism of Action: Attenuation of Oxidative Stress via the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and apoptosis. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression.
Eleutheroside E has been shown to exert neuroprotective effects by reducing intracellular ROS levels. This is likely mediated, at least in part, by the activation of the Nrf2 pathway, leading to an enhanced antioxidant capacity within neuronal cells.
Caption: Neuroprotective mechanism via the Nrf2 antioxidant pathway.
Experimental Protocol: In Vitro Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and neuroprotection.
-
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates and a microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the cells and incubate for 24 hours.[6]
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and the H₂O₂-treated control. Determine the concentration of this compound that provides significant neuroprotection.
Conclusion
This compound is a versatile natural product scaffold with a compelling range of biological activities. Its anti-inflammatory, anticancer, and neuroprotective properties, underpinned by well-defined mechanisms of action, make it a strong candidate for further investigation in drug discovery programs. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of this promising compound and its derivatives. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties to translate its preclinical potential into clinical applications.
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A Comprehensive In Vitro Analysis of 3,4,5-Trimethoxycinnamyl Alcohol: A Preliminary Technical Guide
Introduction: Unveiling the Potential of a Nature-Inspired Scaffold
3,4,5-Trimethoxycinnamyl alcohol is a phenolic compound found in various plant species, including Perilla frutescens and Juniperus thurifera.[1] Its chemical structure, characterized by a cinnamyl alcohol backbone with three methoxy groups on the phenyl ring, presents a promising scaffold for biological activity. This guide provides a comprehensive framework for the preliminary in vitro evaluation of this compound, drawing upon the known bioactivities of structurally related compounds to inform a logical and scientifically rigorous investigational workflow.
Derivatives of the closely related 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated a wide array of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] Furthermore, the 3,4,5-trimethoxybenzyl moiety has been shown to enhance the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) through conjugation.[4][5][6][7] A significant association is also found with Eleutheroside E, a key bioactive component of the adaptogenic herb Eleutherococcus senticosus (Siberian Ginseng), which is recognized for its anti-inflammatory, antioxidant, and neuroprotective benefits.[8][9][10] These findings collectively suggest that this compound itself may possess valuable therapeutic properties worthy of in-depth investigation.
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a series of preliminary in vitro studies to systematically explore the cytotoxic, anti-inflammatory, and antioxidant potential of this compound. The methodologies presented are intended to be robust and self-validating, providing a solid foundation for further preclinical development.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | PubChem[1] |
| Molecular Weight | 224.25 g/mol | PubChem[1] |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | PubChem[1] |
| CAS Number | 30273-62-2 | PubChem[1] |
Proposed In Vitro Investigational Workflow
The following workflow provides a structured approach to the initial in vitro characterization of this compound, progressing from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Proposed investigational workflow for this compound.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent, more specific bioactivity assays, ensuring that observed effects are not simply a consequence of cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MCF-7 or HepG2)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 2: Investigation of Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. The structural similarity of this compound to known anti-inflammatory compounds warrants a thorough investigation of its potential in this area.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Analysis: Compare the NO levels in treated cells to the LPS-stimulated control to determine the percentage of inhibition.
Potential Anti-inflammatory Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Part 3: Evaluation of Antioxidant Capacity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic nature of this compound suggests it may possess antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of a compound.
Materials:
-
DPPH solution (in methanol)
-
This compound
-
Ascorbic acid (positive control)
-
Methanol
Procedure:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Part 4: Preliminary Anticancer Activity Screening
Given the demonstrated anticancer activity of TMCA derivatives, it is logical to investigate whether this compound can inhibit the proliferation of cancer cells.[2]
Experimental Protocol: Anti-proliferative Assay on Cancer Cell Lines
This protocol is similar to the MTT cytotoxicity assay but is focused on determining the specific anti-proliferative effects on cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., MGC-803 - gastric, MCF-7 - breast, HepG-2 - liver)[11]
-
This compound
-
Appropriate cell culture media and supplements
-
MTT or other proliferation assay reagents (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT cytotoxicity assay, using the selected cancer cell lines.
-
Incubation: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using a suitable assay.
-
Data Analysis: Determine the IC₅₀ value for each cell line to assess the compound's potency and selectivity.
Conclusion and Future Directions
This technical guide outlines a foundational in vitro screening cascade for this compound. The data generated from these studies will provide a critical preliminary assessment of its biological activities and potential as a therapeutic agent. Positive results in any of these assays would justify further, more in-depth mechanistic studies, such as the investigation of specific signaling pathways, gene expression profiling, and in vivo efficacy studies in relevant disease models. The structural relationship to known bioactive compounds provides a strong rationale for this line of inquiry, highlighting the potential of this compound as a valuable lead compound in drug discovery.
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Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - NIH. (URL: [Link])
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Eleutheroside-b and e in Acanthopanax Senticosus has Anti-PRV Activity via an Enhanced Body Immune Response in Vivo - Semantic Scholar. (URL: [Link])
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Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC. (URL: [Link])
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (URL: [Link])
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - ResearchGate. (URL: [Link])
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Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation - MDPI. (URL: [Link])
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HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt - HARVEST (uSask). (URL: [Link])
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Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - MDPI. (URL: [Link])
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Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity - MDPI. (URL: [Link])
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Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC - NIH. (URL: [Link])
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An In-Depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: From Discovery to Synthetic Advancements
Abstract
This technical guide provides a comprehensive overview of 3,4,5-trimethoxycinnamyl alcohol, a significant phenylpropanoid with close ties to lignin biosynthesis and a scaffold of interest in medicinal chemistry. We delve into its natural origins, chart the historical context of its related monolignols, and present a detailed examination of modern synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile molecule.
Introduction: A Molecule at the Crossroads of Botany and Chemistry
This compound, a derivative of cinnamyl alcohol, belongs to the vast family of phenylpropanoids, which are ubiquitous secondary metabolites in the plant kingdom.[1] Its structure, featuring a C6-C3 carbon skeleton with three methoxy groups adorning the phenyl ring, is deceptively simple, yet it holds a significant position in the broader context of plant biochemistry and synthetic organic chemistry. While not as extensively studied as its hydroxylated analog, sinapyl alcohol, this compound and its precursors are drawing increasing interest for their potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2]
This guide will navigate the journey of this compound from its discovery in natural sources to the sophisticated synthetic strategies employed today. By providing a detailed narrative grounded in scientific literature, we aim to equip researchers with the foundational knowledge and practical methodologies necessary to explore the full potential of this intriguing molecule.
Discovery and Natural Occurrence
The history of this compound is intrinsically linked to the study of natural products. While a definitive first report of its isolation is not prominently documented, its presence has been identified in a variety of plant species, often as a minor constituent among other phenylpropanoids.
Key Natural Sources:
-
Acorus gramineus : This plant, commonly known as Japanese sweet flag, has been a source for the isolation of various phenylpropanoids, including this compound.
-
Myristica fragrans (Nutmeg) : The seeds of the nutmeg tree are a rich source of aromatic compounds, and this compound has been reported as a constituent.[3]
-
Cinnamon Bark : This well-known spice is another natural source where this compound can be found.[4]
-
Citrus Fruits : The acetate derivative, 3',4',5'-trimethoxycinnamyl alcohol acetate, has been detected in citrus, suggesting its potential as a biomarker for the consumption of these fruits.[5]
-
Herbs and Spices : The compound has also been detected, though not quantified, in a broader range of herbs and spices.[6]
The isolation of this compound from these natural sources typically involves extraction with organic solvents, followed by chromatographic separation and purification.
The Chemical Landscape: Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the construction of its key precursors: 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxycinnamic acid. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of Key Precursor: 3,4,5-Trimethoxybenzaldehyde
The generation of 3,4,5-trimethoxybenzaldehyde is a critical first stage. Several reliable methods have been established, starting from more readily available phenolic compounds.
-
From Syringaldehyde : A common and efficient method involves the methylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).[7] This reaction is typically carried out using a methylating agent like dimethyl sulfate in the presence of a base.
-
From 1,2,3-Trimethoxybenzene : An alternative route begins with 1,2,3-trimethoxybenzene, which undergoes a substitution reaction followed by oxidation to yield the desired aldehyde.[8]
Building the Cinnamyl Scaffold: From Aldehyde to Cinnamic Acid
With 3,4,5-trimethoxybenzaldehyde in hand, the next crucial step is the extension of the side chain to form the three-carbon cinnamyl structure. The Knoevenagel condensation is a classic and effective method for this transformation.
This protocol describes a greener approach to the Knoevenagel condensation, avoiding the use of pyridine and piperidine.
Reagents and Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a suitable reaction vessel.
-
Add a minimal amount of ethyl acetate to create a slurry.
-
Heat the reaction mixture in an oil bath at 140°C. Gas evolution and boiling of the solvent will be observed.
-
Continue heating for approximately 2 hours, or until gas evolution ceases. The reaction mixture will become a viscous, semi-solid mass.
-
Allow the reaction to cool to room temperature.
-
Add saturated sodium bicarbonate solution to dissolve the solid mass.
-
Carefully acidify the solution to a pH of 2 with 6M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from a 4:1 water:ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid.
Expected Yield: ~73%[9]
The Final Step: Reduction to this compound
The final transformation involves the reduction of a carbonyl or carboxyl group to the primary alcohol. This can be achieved through the reduction of either 3,4,5-trimethoxycinnamaldehyde or an ester derivative of 3,4,5-trimethoxycinnamic acid. The choice of reducing agent is critical to ensure the selective reduction of the desired functional group without affecting the carbon-carbon double bond of the cinnamyl moiety.
A common and high-yielding approach is the reduction of a methyl or ethyl ester of 3,4,5-trimethoxycinnamic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10]
Reagents and Materials:
-
Ethyl 3,4,5-trimethoxycinnamate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 3,4,5-trimethoxycinnamate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[11]
-
Slowly add saturated aqueous sodium sulfate solution to the quenched reaction mixture to precipitate the aluminum salts.
-
Filter the resulting slurry through a pad of celite, washing the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
For the selective 1,2-reduction of the aldehyde group in 3,4,5-trimethoxycinnamaldehyde, milder reducing agents or carefully controlled reaction conditions are necessary to avoid the 1,4-conjugate reduction of the double bond. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a suitable reagent for this transformation.[7]
Structural Elucidation and Characterization
The identity and purity of synthesized or isolated this compound are confirmed through a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [12] |
| Molecular Weight | 224.25 g/mol | [1] |
| Melting Point | 110°C | [6] |
| Boiling Point | 145-147°C at 0.15 mmHg | [6] |
| ¹H NMR | Predicted spectra are available in public databases. Key signals include those for the aromatic protons, three distinct methoxy groups, the vinylic protons of the propenyl chain, and the methylene protons of the alcohol. | |
| ¹³C NMR | Predicted spectra indicate characteristic peaks for the aromatic carbons (including those bearing methoxy groups), the vinylic carbons, the methoxy carbons, and the carbon of the primary alcohol. | |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the hydroxyl (-OH) stretch, C-H stretches (aromatic and aliphatic), C=C stretch of the alkene and aromatic ring, and C-O stretches of the ether linkages. |
Biological Significance and Future Directions
The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a recurring motif in a variety of biologically active natural products and synthetic compounds. Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for a wide range of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects.[2] The structural similarity of this compound to sinapyl alcohol, a key monomer in lignin biosynthesis, also makes it a valuable standard for studies in plant biochemistry and biomass conversion.
Future research efforts are likely to focus on:
-
Exploration of Biological Activities : A more thorough investigation into the specific pharmacological properties of this compound itself.
-
Development of Novel Derivatives : The use of this compound as a scaffold for the synthesis of new derivatives with enhanced biological activities.
-
Applications in Materials Science : Its role as a synthon in the development of novel polymers and materials.
Conclusion
This compound stands as a molecule of significant interest, bridging the gap between natural product chemistry and synthetic methodology. While its own biological profile is still being fully elucidated, its importance as a synthetic intermediate and its relationship to a class of pharmacologically relevant compounds is clear. The synthetic pathways detailed in this guide, from the strategic construction of its precursors to the final reduction, provide a robust framework for researchers to access this valuable compound and unlock its full potential in drug discovery and materials science.
Visualizations
Figure 1: Synthetic pathways to the key precursor, 3,4,5-Trimethoxybenzaldehyde.
Figure 2: Overall synthetic workflow to this compound.
References
- CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents. (n.d.).
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023). Molecules, 28(11), 4494. [Link]
-
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. (2012). Chemical Biology & Drug Design, 80(4), 569-577. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2020). European Journal of Medicinal Chemistry, 199, 112388. [Link]
-
Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (2021). Journal of Advances in Medical and Pharmaceutical Sciences, 23(5), 45-56. [Link]
-
Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726) - FooDB. (n.d.). Retrieved January 21, 2026, from [Link]
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents. (n.d.).
-
This compound | C12H16O4 | CID 6436306 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. (2022). ScienceMadness Discussion Board. Retrieved from [Link]
-
Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol acetate (FDB020727) - FooDB. (n.d.). Retrieved January 21, 2026, from [Link]
-
3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2 - The Good Scents Company. (n.d.). Retrieved January 21, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. (2006). Chemistry Letters, 35(5), 488-489. [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol, School of Chemistry.
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). Leah4sci. Retrieved from [Link]
-
LiAlH4. (2023, January 31). Reddit. Retrieved from [Link]
-
(PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 3,4,5-trimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid with significant therapeutic promise. This document delves into its chemical synthesis, physicochemical properties, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this versatile molecule.
Introduction: The Emerging Significance of this compound
This compound, a derivative of cinnamyl alcohol, is a phenolic compound found in various plant species, including the bark of the cinnamon tree.[1] Its unique chemical structure, characterized by a C6-C3 carbon skeleton with three methoxy groups on the phenyl ring, underpins its diverse and potent biological activities. While much of the existing research has focused on its acid and ester derivatives, emerging evidence suggests that this compound itself is a molecule of significant interest for drug discovery and development, with potential applications in oncology, inflammation, and neurodegenerative diseases. This guide aims to consolidate the current knowledge and provide a practical framework for future research into this promising compound.
Part 1: Synthesis and Characterization
The efficient and reliable synthesis of this compound is paramount for its extensive biological evaluation. While several synthetic routes are plausible, a common and effective strategy involves a two-step process starting from the readily available 3,4,5-trimethoxybenzaldehyde. This approach typically utilizes a Wittig reaction to form the carbon-carbon double bond, followed by the reduction of the resulting cinnamate ester.
Experimental Protocol: Synthesis of this compound
Step 1: Wittig Reaction for the Formation of Ethyl 3,4,5-trimethoxycinnamate
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[2] In this step, 3,4,5-trimethoxybenzaldehyde is reacted with a phosphorus ylide to generate the corresponding ethyl cinnamate.
-
Reagents and Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension via a dropping funnel.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 3,4,5-trimethoxycinnamate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Step 2: Reduction of Ethyl 3,4,5-trimethoxycinnamate to this compound
The reduction of the ester to a primary alcohol can be achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminium hydride (DIBAL-H).
-
Reagents and Materials:
-
Ethyl 3,4,5-trimethoxycinnamate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C.
-
Dissolve ethyl 3,4,5-trimethoxycinnamate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol [2] |
| Appearance | White to off-white solid |
| IUPAC Name | (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the propenol chain, the methylene protons of the alcohol, and the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the propenol side chain, and the methoxy carbons.[2]
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is typically employed.[3]
Part 2: Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, highlighting their potential as lead compounds in drug development.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. The 3,4,5-trimethoxybenzyl moiety has been identified in compounds with anti-inflammatory properties, often acting as selective COX-2 inhibitors.[4] The anti-inflammatory potential of this compound can be evaluated through in vitro and in vivo models.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of the COX-2 enzyme.[5]
-
Principle: The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity is measured using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
Arachidonic acid
-
TMPD
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, hematin, and the COX-2 enzyme solution to each well.
-
Add the test compound or positive control at various concentrations to the respective wells. Include control wells with solvent only.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each well and determine the percentage of inhibition relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Inhibition of the COX-2 pathway by this compound.
Anticancer Activity
Derivatives of 3,4,5-trimethoxycinnamic acid have shown significant cytotoxic effects against various cancer cell lines.[6] The anticancer potential of this compound can be initially assessed using in vitro cytotoxicity assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a positive control. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
| Derivative | Cell Line | IC50 (µM) |
| Ester S1 | MDA-MB-231 | 46.7[6] |
| Amide S19 | U-937 | 9.7[6] |
| Amide S19 | HeLa | 38.9[6] |
| Amide S20 | U-937 | 1.8[6] |
| Amide S20 | HeLa | 2.1[6] |
Note: The provided IC50 values are for derivatives of 3,4,5-trimethoxycinnamic acid and serve as a reference for the potential anticancer activity of the parent alcohol.
Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a major contributor to this process. The antioxidant properties of phenolic compounds like this compound make them promising candidates for neuroprotective agents.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection.[9]
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Materials:
-
SH-SY5Y cell line
-
Complete cell culture medium
-
Oxidative stressor (e.g., H₂O₂)
-
Test compound (this compound)
-
Positive control (e.g., N-acetylcysteine)
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well cell culture plate
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen neurotoxin (e.g., H₂O₂) to the wells (except for the control wells).
-
Incubate the plate for an appropriate time (e.g., 24 hours).
-
Assess cell viability using a suitable assay (e.g., MTT assay).
-
Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.
-
Caption: Experimental workflow for assessing neuroprotective effects.
Part 3: Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutics. Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic effects.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies provide valuable initial data, in vivo studies in relevant animal models are necessary to establish the efficacy, safety, and pharmacokinetic profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can lead to the identification of derivatives with enhanced potency and selectivity.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of this compound suggest its potential relevance in other disease areas, such as metabolic disorders and infectious diseases.
References
-
Biotool. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 143-157. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
OpenBU. (2012). Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Podolska, M., Kulik, A., & Białecka, W. (2010). HPLC method for identification and quantification of three active substances in a dermatological preparation ñ Viosept ointment. Acta Poloniae Pharmaceutica, 67(5), 537-542. [Link]
-
Tziona, P., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. [Link]
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Laboratory Synthesis of 3,4,5-Trimethoxycinnamyl Alcohol
I. Introduction: The Significance of 3,4,5-Trimethoxycinnamyl Alcohol
This compound, also known as Sinapyl alcohol, is a pivotal phenylpropanoid compound with significant roles in biochemistry and synthetic chemistry.[1] As one of the three primary monolignols, it serves as a fundamental monomer in the biosynthesis of lignin and lignans in plant cell walls.[2][3] Beyond its structural role in plants, its derivatives have demonstrated a range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making it a molecule of interest for drug development and materials science.[3][4]
This guide provides a detailed examination of the laboratory synthesis of this compound, focusing on the practical and mechanistic considerations essential for researchers. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern reagent selection and procedural design, ensuring a robust and reproducible synthesis.
II. Synthetic Strategy: The Challenge of Selective Reduction
The most direct and common pathway to this compound is through the reduction of its corresponding aldehyde, 3,4,5-Trimethoxycinnamaldehyde. The core chemical challenge lies in the selective reduction of the aldehyde functional group to a primary alcohol while preserving the adjacent α,β-unsaturated carbon-carbon double bond.
Failure to achieve this selectivity can lead to the undesired saturation of the double bond, yielding 3-(3,4,5-trimethoxyphenyl)propan-1-ol. The choice of reducing agent is therefore the most critical decision in this synthesis.
III. Rationale for Reagent Selection: A Tale of Two Hydrides
The selection of a reducing agent dictates the reaction's outcome, safety, and complexity. The two most common hydride reagents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), exhibit starkly different reactivities toward α,β-unsaturated aldehydes.
-
Sodium Borohydride (NaBH₄): The Milder, More Selective Choice Sodium Borohydride is a significantly milder reducing agent than LiAlH₄.[5] This difference in reactivity is the key to its success in this synthesis. NaBH₄ selectively performs a 1,2-reduction , where the hydride ion (H⁻) directly attacks the electrophilic carbonyl carbon of the aldehyde.[6] It generally does not reduce isolated carbon-carbon double bonds and, crucially, tends to leave conjugated double bonds intact, especially under controlled conditions.[5][7] This high selectivity makes it the preferred reagent for converting cinnamaldehyde derivatives to their corresponding cinnamyl alcohols, providing a clean product in high yields without the need for rigorous anhydrous or inert atmosphere techniques.[8]
-
Lithium Aluminum Hydride (LiAlH₄): The Powerful, Less Discriminating Agent Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent.[9] This strength, however, comes at the cost of selectivity. If the aldehyde is added to an excess of LiAlH₄ (a "normal addition"), the reagent will rapidly reduce the aldehyde and can subsequently reduce the conjugated double bond via a 1,4-reduction (conjugate addition) or a subsequent hydroalumination of the double bond of an intermediate alkoxyaluminate species.[9][10]
To achieve a selective 1,2-reduction with LiAlH₄, an "inverse addition" protocol is mandatory, where the LiAlH₄ solution is added slowly to the aldehyde solution.[11][12] This ensures that LiAlH₄ is never in excess, minimizing the undesired reduction of the double bond. However, LiAlH₄ reacts violently with water and protic solvents, necessitating the use of carefully dried solvents (like diethyl ether or THF) and an inert atmosphere (e.g., nitrogen or argon), adding significant complexity and hazard to the procedure.[11][13]
IV. Experimental Protocols
Protocol 1: Selective Reduction using Sodium Borohydride (Recommended)
This method is highly recommended due to its simplicity, high yield, safety, and excellent selectivity. The resulting product is often pure enough for direct use without further purification.[8]
A. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4,5-Trimethoxycinnamaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Reducing agent. Handle with care. |
| Ethyl Acetate (EtOAc) | Anhydrous or ACS | Fisher Scientific | Reaction solvent. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For aqueous workup (quenching). |
| Deionized Water (H₂O) | - | - | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Standard Glassware | - | - | Round-bottom flask, stir bar, funnel, etc. |
B. Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-Trimethoxycinnamaldehyde (e.g., 5.0 g, 22.5 mmol) in ethyl acetate (100 mL). Stir at room temperature until all the solid has dissolved.
-
Addition of Reducing Agent: To the stirred solution, add Sodium Borohydride (1.70 g, 45.0 mmol, 2.0 equivalents) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. A yellow precipitate may form during the reaction.[8]
-
Quenching and Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Washing: Wash the mixture once with 50 mL of saturated ammonium chloride solution to quench any remaining borohydride complexes. Separate the organic layer.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator under reduced pressure.
-
Product Isolation: The resulting product, this compound, will be a slightly yellow oil or a pale crystalline solid. The yield is typically very high (94-98%).[8] If necessary, the product can be further purified by crystallization from a mixture of methylene chloride and petroleum ether.[8]
Protocol 2: Selective Reduction using Lithium Aluminum Hydride (Alternative)
This protocol requires strict anhydrous and inert atmosphere techniques. It should only be performed by researchers experienced in handling pyrophoric reagents. The "inverse addition" is critical for selectivity.[11]
A. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4,5-Trimethoxycinnamaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or solution | Sigma-Aldrich | EXTREMELY HAZARDOUS. Pyrophoric. Reacts with water. |
| Diethyl Ether (Et₂O) or THF | Anhydrous | Acros Organics | Reaction solvent. Must be scrupulously dry. |
| Saturated Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For careful quenching. |
| 10% Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific | For workup. |
| Standard Glassware | - | - | Flame-dried, under Nitrogen/Argon atmosphere. |
B. Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Prepare Aldehyde Solution: In the reaction flask, dissolve 3,4,5-Trimethoxycinnamaldehyde (e.g., 5.0 g, 22.5 mmol) in 50 mL of anhydrous diethyl ether.
-
Prepare LAH Suspension: In a separate dry flask under inert gas, carefully suspend Lithium Aluminum Hydride (0.43 g, 11.3 mmol, 0.5 equivalents) in 50 mL of anhydrous diethyl ether. Transfer this suspension to the dropping funnel.
-
Inverse Addition: Cool the aldehyde solution in the reaction flask to 0 °C using an ice bath. Begin adding the LiAlH₄ suspension dropwise from the dropping funnel to the stirred aldehyde solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.[14]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor by TLC for the disappearance of the starting material.
-
Quenching (Fieser Method): EXTREME CAUTION IS REQUIRED. While stirring vigorously and maintaining cooling, quench the reaction by the slow, dropwise addition of:
-
X mL of water (where X = grams of LiAlH₄ used).
-
X mL of 15% aqueous NaOH.
-
3X mL of water. This should produce a granular white precipitate that is easy to filter.
-
-
Filtration and Extraction: Filter the granular solid and wash it thoroughly with diethyl ether. Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ether.
-
Drying and Solvent Removal: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield the crude product.
V. Summary and Comparison
| Parameter | Protocol 1: Sodium Borohydride (NaBH₄) | Protocol 2: Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | Excellent: Highly selective for 1,2-reduction of the aldehyde.[5][8] | Moderate: Requires strict "inverse addition" to prevent 1,4-reduction.[11][12] |
| Yield | Very High (typically >94%)[8] | Good to High (variable, depends heavily on technique) |
| Safety & Handling | Relatively safe; handle in a fume hood. No inert atmosphere needed. | Extremely Hazardous: Pyrophoric, reacts violently with water. Requires inert gas.[11] |
| Solvent | Protic or aprotic solvents (e.g., Ethyl Acetate, Ethanol, Methanol). | Strict anhydrous ether (Et₂O) or THF required.[13] |
| Simplicity | Simple, robust, and suitable for large or small scale.[8] | Complex, technically demanding, requires specialized setup. |
| Ideal For | Routine synthesis, teaching labs, researchers prioritizing safety and yield. | Situations where NaBH₄ is unavailable or when other functional groups must be reduced. |
VI. References
-
USDA ARS. (n.d.). Facile New Synthesis of Coniferyl and Sinapyl Alcohols. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Chemistry Online. (2022). Reduction of cinnamaldehyde with LiAlH4. Retrieved from [Link]
-
University of the West Indies. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Quora. (2018). Why does LiAlH4 reduce double bond of cinnamaldehyde whereas NaBh4 does not? Retrieved from [Link]
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
Wikipedia. (2023). Sinapyl alcohol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 30273-62-2, this compound. Retrieved from [Link]
-
Rosas-Alquicira, E. F., et al. (2024). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. Molecules, 29(1), 183. Retrieved from [Link]
-
Quideau, S., & Ralph, J. (1992). Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and p-Coumaryl Alcohol. Journal of Agricultural and Food Chemistry, 40(7), 1108-1110. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]
-
ACS Publications. (1992). Facile large-scale synthesis of coniferyl, sinapyl, and p-coumaryl alcohol. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Filo. (2024). Cinnamaldehyde with nabh4 reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive reduction of cinnamaldehyde with enones by NaBH 4 /Ba(OAc).... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Reduce cinnamaldehyde to hydrocinnamaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Retrieved from [Link]
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- 2. Sinapyl alcohol - Wikipedia [en.wikipedia.org]
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- 4. 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2 [thegoodscentscompany.com]
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Application Notes and Protocols for 3,4,5-Trimethoxycinnamyl Alcohol in Cell Culture
Introduction: A Multifaceted Phenylpropanoid for Cellular Research
3,4,5-Trimethoxycinnamyl alcohol is a natural phenolic compound belonging to the phenylpropanoid family, substances found widely in plants such as the cinnamon tree.[1][2] With the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol , this compound has garnered significant interest for its potential antimicrobial, anti-inflammatory, and cytotoxic activities.[3][4] Its unique structure, featuring a cinnamyl alcohol backbone with three methoxy groups on the phenyl ring, is key to its biological effects.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The goal is to provide not only step-by-step protocols but also the scientific rationale behind the methodologies for investigating the effects of this compound in various cell culture systems. The primary mechanisms of action explored herein involve the modulation of critical cellular signaling pathways, including NF-κB and MAPK, which are central to inflammation, cell proliferation, and apoptosis.[5][6]
PART 1: Compound Specifications and Handling
Physicochemical Properties
It is imperative to begin any experimental work with a well-characterized reagent. The key properties of this compound are summarized below.
| Property | Value | Source |
| Synonyms | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol, trans-3,4,5-Trimethoxycinnamic alcohol | [4] |
| CAS Number | 30273-62-2 | [7] |
| Molecular Formula | C₁₂H₁₆O₄ | [2] |
| Molecular Weight | 224.25 g/mol | [2] |
| Purity | ≥97-98% recommended for cell culture use | [7][8] |
| Appearance | Varies by supplier, typically a solid | - |
Reagent Preparation and Storage
Proper preparation and storage of the compound are critical for experimental reproducibility.
1. Stock Solution Preparation (100 mM):
-
Rationale: A high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. DMSO readily dissolves many organic compounds and is miscible with cell culture media at low final concentrations (<0.5% v/v) without inducing significant cytotoxicity.
-
Procedure:
-
Weigh out 22.43 mg of this compound.
-
Dissolve the powder in 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
2. Storage and Stability:
-
Store the stock solution aliquots at -20°C in a desiccated environment, protected from light.[7]
-
For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Do not store diluted aqueous solutions for extended periods.
3. Safety and Handling:
-
Precautions: Always handle the compound in accordance with the Safety Data Sheet (SDS).[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Handling: Avoid inhalation of dust or contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of the compound and contaminated materials according to local, state, and federal regulations.
PART 2: Core Mechanistic Insights and Signaling Pathways
This compound and its structural analogs exert their biological effects by modulating key intracellular signaling cascades. Understanding these pathways is essential for designing experiments and interpreting results.
The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[5] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[5][12] Compounds like this compound are investigated for their ability to suppress this pathway, potentially by inhibiting IκBα degradation, thereby preventing NF-κB nuclear translocation.[6][13]
The MAPK Signaling Pathway: Regulating Cell Fate
The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis.[5] Key members include extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[14] The activation state of these kinases, typically measured by their phosphorylation, can determine cell fate. For example, sustained activation of JNK and p38 pathways is often associated with the induction of apoptosis, making them key targets in cancer research.
PART 3: Experimental Protocols
The following protocols are foundational for characterizing the cellular effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability or cytotoxicity.[17]
-
Materials:
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration.
-
Exposure: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Reading: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
-
Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[22]
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow Cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for the desired time.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and detach the remaining cells with trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[23] Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[23]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Primarily necrotic cells
-
Protocol 3: Investigation of Signaling Pathways by Western Blotting
-
Principle: Western blotting is a technique used to detect specific proteins in a sample.[5] It allows for the analysis of total protein levels and post-translational modifications like phosphorylation, which is a key indicator of kinase pathway activation.[24][25]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as required. Wash with ice-cold PBS and lyse by adding 1X SDS sample buffer or ice-cold lysis buffer.[26] Scrape and collect the lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[25]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[26]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
For phosphoproteins, present the data as a ratio of the phosphorylated protein to the total protein.
-
PART 4: Data Presentation
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 2: Recommended Starting Concentrations for In Vitro Studies Note: These are suggested ranges. The optimal concentration is cell-line dependent and must be determined empirically using dose-response experiments (e.g., MTT assay).
| Cell Type | Application | Suggested Concentration Range | Incubation Time |
| Cancer Cell Lines | Cytotoxicity (IC₅₀) | 1 µM - 100 µM | 24 - 72 hours |
| (e.g., HeLa, A549) | Apoptosis Analysis | IC₅₀, 2x IC₅₀ | 24 - 48 hours |
| Signaling Analysis | IC₅₀ | 1 - 24 hours | |
| Immune Cells | Anti-inflammatory | 0.5 µM - 50 µM | 1 - 24 hours |
| (e.g., RAW 264.7) | (NF-κB Inhibition) |
Table 3: Example Data - Modulation of p38 MAPK Phosphorylation Hypothetical data from a Western Blot experiment in a cancer cell line treated for 6 hours.
| Treatment | Concentration | p-p38 / Total p38 Ratio (Normalized to Control) |
| Vehicle Control | 0.1% DMSO | 1.00 |
| Compound | 10 µM | 1.85 |
| Compound | 25 µM | 2.94 |
| Compound | 50 µM | 4.12 |
References
-
Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (URL: [Link])
-
Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2 - The Good Scents Company. (URL: [Link])
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (URL: [Link])
-
Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol - metasci. (URL: [Link])
-
Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (URL: [Link])
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])
-
This compound | C12H16O4 | CID 6436306 - PubChem. (URL: [Link])
-
Cas 30273-62-2,this compound - LookChem. (URL: [Link])
-
3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans - FooDB. (URL: [Link])
-
Alcohol induces p53-mediated apoptosis in neural crest by stimulating an AMPK-mediated suppression of TORC1, S6K, and ribosomal biogenesis - PMC. (URL: [Link])
-
Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed. (URL: [Link])
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (URL: [Link])
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- 8. 3,4,5-三甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Emerging Potential of 3,4,5-Trimethoxycinnamyl Alcohol in Drug Discovery: A Guide for Researchers
Introduction: Unveiling a Promising Scaffold
In the vast landscape of natural products, the cinnamyl alcohol scaffold represents a privileged structure, offering a foundation for a diverse range of biological activities. Among these, 3,4,5-Trimethoxycinnamyl alcohol, a phenolic compound found in nature, is gaining attention in the drug discovery community.[1][2] While its direct biological activities are still under extensive investigation, its close structural relationship with well-studied analogs, such as 3,4,5-trimethoxycinnamic acid (TMCA), provides a strong rationale for its exploration as a therapeutic agent.[3] Derivatives of the 3,4,5-trimethoxyphenyl moiety have demonstrated significant potential in oncology, inflammation, and neuroscience.[3][4]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this compound. We will delve into its presumed mechanisms of action based on related compounds, provide detailed protocols for its in vitro evaluation, and offer insights into the interpretation of experimental data.
Pharmacological Profile and Mechanistic Insights
The therapeutic potential of this compound can be inferred from the extensive research on its derivatives, which points towards three primary areas of application: oncology, anti-inflammatory, and neuroprotection.
Anticancer Activity: A Multi-pronged Approach
Derivatives of the 3,4,5-trimethoxyphenyl group have shown notable anticancer properties, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways.[3][5]
-
Tubulin Polymerization Inhibition: Many compounds containing the 3,4,5-trimethoxyphenyl moiety act as microtubule-destabilizing agents by binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis in cancer cells.[5]
-
Signaling Pathway Modulation: The 3,4,5-trimethoxycinnamic acid scaffold has been shown to influence critical cancer-related pathways. For instance, some derivatives have demonstrated the ability to inhibit the c-MET tyrosine kinase, a key player in cell motility, invasion, and proliferation.[3]
Below is a proposed signaling pathway illustrating the potential anticancer mechanisms of action.
Caption: Proposed anticancer mechanisms of this compound.
Anti-Inflammatory Effects: Quelling the Inflammatory Cascade
The anti-inflammatory properties of the 3,4,5-trimethoxyphenyl moiety are well-documented.[4] The primary mechanism is believed to be the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[6]
-
NF-κB Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). Compounds with the 3,4,5-trimethoxyphenyl scaffold have been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory molecules.[6][7]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. Some trimethoxy derivatives have been observed to modulate the phosphorylation of these kinases, contributing to their anti-inflammatory effects.[8]
The following diagram illustrates the potential anti-inflammatory signaling pathway.
Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.
Neuroprotective Potential: Shielding Neurons from Damage
The structural features of this compound suggest it may possess neuroprotective properties, primarily through its antioxidant activity and modulation of neuronal signaling pathways.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[9] The phenolic nature of this compound suggests it may act as a free radical scavenger, protecting neurons from oxidative damage.
-
GABAergic Modulation: Some derivatives of TMCA have been reported to act as GABA-A receptor agonists, which could contribute to sedative and anti-seizure effects, highlighting a potential for central nervous system applications.[3]
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.
Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, HepG2, A549 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Typically 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Positive Control | Doxorubicin |
Protocol 2: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.
Protocol 3: Evaluation of Neuroprotective Effects
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or HT-22) from oxidative stress-induced cell death.
Objective: To determine the neuroprotective capacity of this compound against an oxidative insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT-22)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent (e.g., H₂O₂ or glutamate)
-
MTT reagent or LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2-4 hours.
-
Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for 24 hours. Include a control group (no treatment) and a group treated only with the stressor.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1 or by measuring lactate dehydrogenase (LDH) release into the culture medium according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the cells exposed to the stressor alone.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The data generated from these protocols will provide a preliminary assessment of the therapeutic potential of this compound. A low IC50 value in cancer cell lines suggests potent cytotoxic activity. Significant inhibition of NO production indicates promising anti-inflammatory properties, and a high percentage of neuroprotection points towards its potential in treating neurodegenerative disorders.
While SAR studies for this compound itself are limited, research on related compounds suggests that the 3,4,5-trimethoxy substitution on the phenyl ring is crucial for activity.[3] The presence of the alcohol functional group, as opposed to a carboxylic acid, may influence its pharmacokinetic properties, such as cell permeability and metabolic stability. Further studies involving synthetic modifications of the cinnamyl alcohol backbone will be necessary to elucidate a comprehensive SAR.
Conclusion
This compound represents a promising yet underexplored natural product with significant potential in drug discovery. Its structural similarity to compounds with established anticancer, anti-inflammatory, and neuroprotective activities provides a solid foundation for its investigation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to systematically evaluate its therapeutic potential and pave the way for the development of novel therapeutics based on this versatile scaffold.
References
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]
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3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2. The Good Scents Company. Available at: [Link]
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The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways. MDPI. Available at: [Link]
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Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). FooDB. Available at: [Link]
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3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. PubMed. Available at: [Link]
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Sinapyl Alcohol Derivatives from the Lipo-soluble Part of Dichrocephala benthamii C. B. Clarke. PubMed Central. Available at: [Link]
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. Available at: [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PubMed Central. Available at: [Link]
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Specific Conditions for Resveratrol Neuroprotection against Ethanol-Induced Toxicity. PubMed Central. Available at: [Link]
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Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. MDPI. Available at: [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. ResearchGate. Available at: [Link]
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Cytotoxicity of syringin and 4-methoxycinnamyl alcohol isolated from Foeniculum vulgare on selected human cell lines. ResearchGate. Available at: [Link]
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Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells. Pharmacognosy Magazine. Available at: [Link]
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3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Showing metabocard for 3',4',5'-Trimethoxycinnamyl alcohol (HMDB0040890). Human Metabolome Database. Available at: [Link]
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The Investigation of Cytotoxic Activity of Medicinal Plant Extracts on Human Cancer Cell Lines. Systematic Reviews in Pharmacy. Available at: [Link]
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Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. Available at: [Link]
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The structures of the observed iso -sinapyl alcohol related metabolites and potential synthesis routes.. ResearchGate. Available at: [Link]
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Phytochemical Analysis, Antioxidant and In Vitro Anti- Inflammatory Activity of Leaves Ethanol Extracts from a Moroccan Plant Urtica urens L.. Available at: [Link]
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Activation of the NF-κB pathway as a mechanism of alcohol enhanced progression and metastasis of human hepatocellular carcinoma. PubMed Central. Available at: [Link]
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Phcogj.com Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in. Pharmacognosy Journal. Available at: [Link]
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Effects of 3,3′4,5′-TMS and 3,4′,5-TMS on MAPK signaling pathway. ResearchGate. Available at: [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]
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Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. PubMed Central. Available at: [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central. Available at: [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. Available at: [Link]
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sinapyl alcohol, 537-33-7. The Good Scents Company. Available at: [Link]
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Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology. Available at: [Link]
-
3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. PubMed Central. Available at: [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]
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p-Coumaryl alchol, coniferyl alcohol, and sinapyl alcohol are the building blocks of lignins and lignans. ResearchGate. Available at: [Link]
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The Versatile Precursor: Application Notes for Synthesizing Novel Bioactive Compounds from 3,4,5-Trimethoxycinnamyl Alcohol
Introduction: Unlocking the Potential of a Lignin-Derived Building Block
In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with potent biological activities is perpetual. 3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid derivable from lignin, a vast and renewable biopolymer, has emerged as a highly valuable and versatile precursor.[1][2][3] Its structure, characterized by a C6-C3 carbon skeleton and a strategically substituted trimethoxyphenyl ring, is a key pharmacophore in a variety of naturally occurring and synthetic bioactive molecules.[4][5] The 3,4,5-trimethoxy substitution pattern is particularly crucial for the potent anti-tubulin activity observed in compounds like combretastatin A-4, a powerful antimitotic and anti-cancer agent.[6][7]
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-proven protocols for its conversion into key intermediates and novel ester and amide derivatives. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Synthetic Transformations & Strategic Considerations
The chemical reactivity of this compound is centered around three key functional groups: the primary hydroxyl group, the alkene double bond, and the electron-rich aromatic ring. This allows for a diverse array of chemical modifications to generate libraries of novel compounds for structure-activity relationship (SAR) studies.[4]
Key Synthetic Pathways from this compound
Caption: Key synthetic routes originating from this compound.
Application Protocol 1: Selective Oxidation to 3,4,5-Trimethoxycinnamaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation, as 3,4,5-trimethoxycinnamaldehyde is a critical precursor for the synthesis of chalcones, stilbenes, and various heterocyclic compounds. Mild oxidizing agents are imperative to prevent over-oxidation to the carboxylic acid.[8] Pyridinium chlorochromate (PCC) is a reliable reagent for this purpose.
Experimental Protocol: PCC Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Diatomaceous Earth
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (10-15 mL per mmol of alcohol).
-
Addition of Oxidant: To the stirred solution, add PCC (1.5 eq) and a small amount of silica gel or Celatom® in one portion. The use of a solid adsorbent simplifies the workup by adsorbing the chromium byproducts.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celatom® to remove the chromium salts.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3,4,5-trimethoxycinnamaldehyde.
-
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Pyridinium chlorochromate (PCC) | 1.5 eq | Oxidizing agent |
| Anhydrous Dichloromethane | Solvent | Reaction medium |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 2-4 hours | Duration of reaction |
| Expected Yield | >85% |
Application Protocol 2: Synthesis of Novel Ester Derivatives
Esterification of the hydroxyl group is a straightforward method to introduce diverse functionalities, thereby modulating the lipophilicity and biological activity of the parent molecule. The following protocol details the synthesis of ester-linked combretastatin analogs using substituted benzoyl chlorides.[9]
Experimental Protocol: Schotten-Baumann Esterification
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Pyridine or 10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM (10 mL per mmol of alcohol) in a round-bottom flask.
-
Base Addition: Add pyridine (2.0 eq) or an aqueous solution of 10% NaOH (2.0 eq) to the flask and cool the mixture to 0 °C in an ice bath with vigorous stirring. Pyridine acts as a catalyst and an acid scavenger.[10]
-
Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel.
-
If pyridine was used, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If NaOH was used, separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester derivative.
-
General Workflow for Ester Synthesis and Evaluation
Caption: General experimental workflow for analog synthesis and evaluation.
Application Protocol 3: Synthesis of Novel Amide Derivatives via 3,4,5-Trimethoxycinnamic Acid
Amide derivatives often exhibit improved metabolic stability and distinct biological activities compared to their ester counterparts.[4] This protocol first involves the oxidation of this compound to the corresponding carboxylic acid, followed by an amide coupling reaction.
Part A: Oxidation to 3,4,5-Trimethoxycinnamic Acid
A stronger oxidizing agent than PCC is required for this transformation. Jones reagent (chromic acid) is effective, though care must be taken due to the hazardous nature of chromium(VI) compounds.
Materials:
-
This compound
-
Jones Reagent (prepared by adding chromium trioxide to aqueous sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone and cool to 0 °C in an ice bath.
-
Oxidant Addition: Add Jones reagent dropwise with stirring until the orange color persists, indicating an excess of the oxidant.
-
Quenching: Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.
-
Workup and Isolation:
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 3,4,5-trimethoxycinnamic acid.
-
The product can be purified by recrystallization.
-
Part B: Amide Coupling
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Substituted amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq), the substituted amine (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
-
| Reaction Stage | Key Reagents | Typical Yield |
| Oxidation to Acid | Jones Reagent | 70-85% |
| Amide Coupling | EDCI, HOBt, DIPEA | 75-90% |
Conclusion and Future Perspectives
This compound stands as a privileged and readily accessible precursor for the synthesis of a wide array of novel compounds. The protocols detailed herein provide a robust foundation for researchers to explore the chemical space around this versatile scaffold. The resulting ester and amide derivatives, particularly those designed as combretastatin analogs, hold significant promise as potent anti-cancer agents by targeting tubulin polymerization.[6][7] Future work in this area could involve the exploration of alternative coupling strategies, the synthesis of heterocyclic derivatives from the aldehyde intermediate, and the development of "green" synthetic methodologies to further enhance the utility of this valuable, renewable chemical building block.
References
- Figueiredo, P., Lintinen, K., Hirvonen, J.T., Kostiainen, M.A., & Santos, H.A. (2018). Properties and chemical modifications of lignin: Towards lignin-based nanomaterials for biomedical applications.
- Calvo-Flores, F. G., & Dobado, J. A. (2010).
-
Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Jedrzejczyk, M., Morabito, B., Zyżynska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2268. [Link]
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
-
Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. [Link]
-
LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Beisl, S., Miltner, A., & Friedl, A. (2017). Lignin from wood-The impact of the pulping process on the potential of lignin as a platform for the production of aromatic chemicals. Chemie Ingenieur Technik, 89(11), 1465-1473.
-
LibreTexts. (2022). 3.1.8: Oxidation of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of combretastatin A-4 analogs and their structures. [Link]
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
-
Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. (2023). MDPI. [Link]
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Application Notes and Protocols for the Quantification of 3,4,5-Trimethoxycinnamyl Alcohol
Introduction
3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid derivative, is a significant natural compound found in various plant species, including Perilla frutescens and Juniperus thurifera.[1] It is structurally related to other cinnamyl alcohols and is of increasing interest to researchers in medicinal chemistry and drug development due to its potential biological activities. As with any bioactive compound, accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and formulation development.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating, ensuring the trustworthiness and reliability of the generated data, in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |
| Molecular Weight | 224.25 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 110 °C | [3] |
| Boiling Point | 145-147 °C at 0.15 mmHg | [3] |
| Solubility | Soluble in water (estimated at 7380 mg/L @ 25 °C), and organic solvents like methanol and ethanol. | [2] |
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like this compound. The following method is a robust starting point for the development and validation of a quantitative assay. The principles of method development involve optimizing the separation of the analyte from potential impurities by adjusting the mobile phase composition and selecting an appropriate stationary phase.[4]
Rationale for Method Selection
A reversed-phase HPLC method using a C18 column is proposed due to the moderate polarity of this compound. The trimethoxy substitution on the phenyl ring makes it amenable to retention on a non-polar stationary phase, while the alcohol functional group ensures sufficient polarity for elution with a typical reversed-phase mobile phase (e.g., methanol-water or acetonitrile-water).[5][6] Diode-Array Detection (DAD) or a UV detector is chosen for its sensitivity and the presence of a chromophore in the analyte's structure.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Methanol or Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
0-15 min: 50-80% B
-
15-20 min: 80% B
-
20-21 min: 80-50% B
-
21-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: A starting wavelength of 270 nm is recommended based on the UV absorbance of similar phenylpropanoids. The optimal wavelength should be determined by acquiring the UV spectrum of a standard solution.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (from a plant matrix):
-
Accurately weigh a known amount of the powdered plant material (e.g., 1 g).
-
Add a suitable volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30 minutes or reflux for 1 hour.[7][8]
-
Allow the extract to cool and filter through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to bring the analyte concentration within the calibration range.
-
Method Validation
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6]
Table 1: HPLC Method Validation Parameters
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.999 | A linear relationship between peak area and concentration is expected over the defined range.[5][6] |
| Range | 1 - 100 µg/mL | To be determined based on the specific application and expected sample concentrations. |
| Accuracy (% Recovery) | 98% - 102% | Expected recovery within this range for spiked samples at three concentration levels.[10] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | Low relative standard deviation indicates good precision for replicate injections.[6][10] |
| Limit of Detection (LOD) | To be determined (S/N ratio of 3:1) | Expected to be in the sub-µg/mL range.[6][10] |
| Limit of Quantification (LOQ) | To be determined (S/N ratio of 10:1) | Expected to be in the low µg/mL range.[6][10] |
| Specificity | No interference at the retention time of the analyte | The method should resolve the analyte peak from other components in the sample matrix.[11] |
Workflow Visualization
Caption: Workflow for the quantification of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[12] For a compound like this compound, GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method.
Rationale for Method Selection
The analyte has a sufficiently low boiling point to be amenable to GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule, which is a key advantage over other detectors. A non-polar capillary column is suitable for the separation of this moderately polar compound.
Experimental Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification (m/z 50-300) and Selected Ion Monitoring (SIM) for quantification.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a volatile solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions in the same solvent to construct a calibration curve (e.g., 0.1-10 µg/mL).
-
Sample Preparation (from a liquid matrix):
-
To 1 mL of the sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex vigorously for 2 minutes and allow the layers to separate.
-
Carefully collect the organic layer.
-
Repeat the extraction twice more with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer to a GC vial for analysis.
-
Data Analysis and Quantification
Identification is based on the retention time and the mass spectrum of the analyte, which should be compared to a reference standard or a spectral library.[12] Quantification is performed by creating a calibration curve from the analysis of the working standards using the peak area of a characteristic ion in SIM mode.[12]
Workflow Visualization
Caption: General workflow for GC-MS analysis of this compound.
III. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with significant UV absorbance. While less specific than chromatographic methods, it is suitable for the analysis of pure compounds or simple mixtures where interfering substances are absent.
Rationale for Method Selection
The conjugated system of the cinnamyl group in this compound is expected to exhibit strong UV absorbance, making this technique viable. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam or single-beam spectrophotometer with a wavelength range of at least 200-400 nm.
2. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Standard and Sample Preparation:
-
Solvent: Methanol or ethanol (spectroscopic grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-20 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
4. Quantification:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Method Validation
Table 2: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.995 | A linear relationship between absorbance and concentration is expected.[13][14] |
| Range | To be determined (e.g., 2-20 µg/mL) | The range over which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | 98% - 102% | Determined by the standard addition method. |
| Precision (% RSD) | < 2% | For replicate measurements of the same sample. |
Workflow Visualization
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pure substances, UV-Vis spectrophotometry offers a rapid and cost-effective solution. For more complex matrices or when higher specificity is required, HPLC is the method of choice. GC-MS serves as an excellent confirmatory technique, providing unequivocal identification of the analyte.
It is imperative that any method chosen be subjected to a thorough validation process to ensure the integrity of the generated data. The protocols provided herein serve as a robust starting point for method development and validation, empowering researchers, scientists, and drug development professionals to confidently quantify this compound in their various applications.
References
-
The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Stojković, G., Dimitrieska-Stojković, E., Soklevska, M., & Velev, R. (2015). Optimization, Validation and Application of UV-Vis Spectrophotometric-Colorimetric Methods for Determination of Trimethoprim in Different Medicinal Products. Macedonian Veterinary Review, 39(1), i-xii.
- Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. (2020). Journal of Physics: Conference Series, 1637, 012023.
- Wang, L., Li, H., Zhang, Y., & Li, X. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine, 13(Suppl 1), S100–S106.
-
FooDB. (n.d.). Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). Retrieved from [Link]
- Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh. (2020). IDEAS/RePEc.
- Wang, L., Li, H., Zhang, Y., & Li, X. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine, 13(Suppl 1), S100–S106.
- Srisook, K., Srisook, E., & Nuntawong, N. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. PeerJ, 9, e12224.
-
ResearchGate. (n.d.). The HPLC conditions for phenylpropanoid analysis. Retrieved from [Link]
- Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. (2022).
- Patel, D. J., Patel, K. R., & Patel, M. R. (2018).
- Nguyen, T. T. T., Nguyen, T. H., & Nguyen, H. M. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 7.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
- Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. (2018). Molecules, 23(12), 3274.
-
Waters. (2012). HPLC Method Development. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). Molecules, 28(9), 3894.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Quantitative Determination of 10 Phenylpropanoid and Lignan Compounds in Lancea Tibetica by High-Performance Liquid Chromatography With UV Detection. (2014). Planta Medica, 80(11), 934-941.
- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules, 28(9), 3894.
- Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 3,4,5-Trimethoxycinnamyl Alcohol
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4,5-Trimethoxycinnamyl alcohol. This compound, a phenylpropanoid found in various natural sources, is of significant interest in phytochemical and pharmacological research.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of water and methanol, coupled with UV detection. Comprehensive protocols for sample preparation, instrument setup, and a full method validation strategy according to the International Council for Harmonisation (ICH) guidelines are presented to ensure data integrity and reproducibility.[3] This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical and natural product industries.
Introduction and Scientific Rationale
This compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is structurally related to other well-known cinnamyl alcohols and has been identified in various plant species.[1][4] The growing interest in natural products for drug development and as biomarkers necessitates reliable analytical methods for their quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[5][6] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing pharmaceutical and natural product samples.[6] This document provides a detailed protocol for a reversed-phase HPLC method, which is ideally suited for moderately nonpolar analytes like this compound. The separation is achieved based on the compound's partitioning between a polar mobile phase and a nonpolar (C18) stationary phase. Detection is accomplished using a UV-Vis detector, leveraging the inherent chromophoric nature of the cinnamyl alcohol moiety.
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound (≥95% purity)
-
Solvents: HPLC grade Methanol, HPLC grade Acetonitrile, Deionized Water (18.2 MΩ·cm)
-
Hardware: 10 mL volumetric flasks, analytical balance, volumetric pipettes, 2 mL HPLC vials, 0.45 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification | Rationale |
| Analytical Column | C18 Reversed-Phase Column (e.g., Waters Symmetry™, Agilent ZORBAX™), 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.[7] |
| Mobile Phase A | Deionized Water | A polar solvent essential for reversed-phase chromatography. |
| Mobile Phase B | Methanol | A common organic modifier that provides good peak shape and elution strength for the analyte. |
| Gradient Elution | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (Re-equilibration) | A gradient elution is employed to ensure the efficient elution of the analyte while cleaning the column of more nonpolar matrix components, leading to sharper peaks and shorter run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics. |
| Detection Wavelength | 254 nm | Cinnamyl derivatives exhibit strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for aromatic compounds.[8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Detailed Protocols
Standard Solution Preparation
The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standard solutions.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[9]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards. A typical concentration range for establishing linearity would be 1, 5, 10, 25, 50, and 100 µg/mL.[9]
Sample Preparation
Proper sample preparation is critical to protect the analytical column and ensure accurate quantification.
-
Solid Samples (e.g., plant extracts, formulated products):
-
Accurately weigh a known amount of the homogenized sample.
-
Perform a suitable extraction procedure (e.g., sonication or Soxhlet extraction) with methanol.
-
Centrifuge the extract to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Liquid Samples (e.g., reaction mixtures):
-
Dilute an accurately measured volume of the liquid sample with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from preparation to final data analysis.
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol
To ensure that the analytical method is suitable for its intended purpose, a comprehensive validation must be performed.[6] The following parameters and acceptance criteria are based on ICH guidelines.[3]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the signal measured is from the analyte of interest and not from interfering peaks from the matrix, placebo, or blank.[10] | The analyte peak should be well-resolved from any other peaks (Resolution > 2). No interfering peaks should be observed at the retention time of the analyte in blank and placebo injections. |
| Linearity | To verify a proportional relationship between the detector response and the analyte concentration over the intended analytical range.[11] | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[3] |
| Accuracy | To determine the closeness of the measured value to the true value, typically assessed by spike-recovery experiments at three concentration levels. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[5] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise (S/N) ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise (S/N) ratio of 10:1.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). | %RSD of results should remain ≤ 5.0% under varied conditions. |
Method Validation Workflow Diagram
Caption: Logical flow for the validation of the HPLC method.
System Suitability and Data Analysis
Before any sample analysis, the chromatographic system's performance must be verified. A system suitability test (SST) is performed by injecting a standard solution multiple times.
Table 3: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Confirms the stability and precision of the pump and mobile phase composition. |
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the linear regression equation derived from the calibration curve of the standard solutions.
Troubleshooting Guide
Table 4: Common HPLC Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase | - Wash or replace the column- Adjust mobile phase pH- Dissolve sample in the initial mobile phase |
| Ghost Peaks | - Contamination in the autosampler or injector- Impurities in the mobile phase or sample | - Flush the injection system- Use fresh, high-purity solvents- Run a blank gradient |
| Retention Time Shift | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction or leak | - Ensure column oven is stable- Prepare fresh mobile phase and degas thoroughly- Check pump for leaks and perform maintenance |
| Loss of Resolution | - Column aging or void formation- Sample overload- Change in mobile phase composition | - Replace the column- Dilute the sample- Prepare fresh mobile phase |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative determination of this compound. The use of a standard C18 column with a methanol/water gradient and UV detection offers excellent specificity and sensitivity. Adherence to the outlined protocols for sample preparation, system suitability, and full method validation will ensure the generation of high-quality, reproducible, and defensible analytical data for research, development, and quality control applications.
References
-
FooDB. (n.d.). Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). Retrieved from [Link]
-
Yuan, D., et al. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Retrieved from [Link]
-
Alkhamaisah, S. I., et al. (2019). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Electronic Journal of General Medicine. Retrieved from [Link]
-
García, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol. Retrieved from [Link]
-
IDEAS/RePEc. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (2014). Study of the influence of alcohol on the photostability of four UV filters. Retrieved from [Link]
-
PeerJ. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
Sources
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- 4. Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726) - FooDB [foodb.ca]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. lcms.cz [lcms.cz]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh [ideas.repec.org]
Application Note & Protocol: Investigating 3,4,5-Trimethoxycinnamyl Alcohol as a Novel Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 3,4,5-Trimethoxycinnamyl alcohol as a potential inhibitor of cholinesterases, key enzymes in the nervous system. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] This application note details the scientific rationale for this research, provides a profile of the target compound, and presents a detailed, step-by-step protocol for in vitro screening and kinetic analysis using the well-established Ellman's colorimetric assay.[1][2]
Introduction: The Significance of Cholinesterase Inhibition
Cholinesterases are a family of enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] The termination of the nerve impulse at cholinergic synapses is mediated by the action of these enzymes, allowing neurons to return to their resting state.[3] Inhibition of cholinesterases leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the foundation for therapeutic strategies in conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1] The in vitro assessment of cholinesterase inhibitors is a fundamental component of the drug discovery and development pipeline for such therapies.[2]
While a variety of cholinesterase inhibitors have been developed, the search for novel compounds with improved efficacy and safety profiles is ongoing. Natural products represent a rich source of structurally diverse molecules with potential therapeutic activities. This compound, a naturally occurring phenylpropanoid, presents an interesting scaffold for investigation due to the known neurological activities of related trimethoxy-substituted compounds.[4]
Compound Profile: this compound
This compound is a natural phenolic compound that can be isolated from various plant sources, including the bark of the cinnamon tree.[5] It belongs to the class of organic compounds known as cinnamyl alcohols.[6] While its biological activities are not yet extensively documented, derivatives of the structurally related 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated a wide array of pharmacological effects, including activity within the central nervous system.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [7] |
| Molecular Weight | 224.25 g/mol | [7] |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | [7] |
| CAS Number | 30273-62-2 | [7] |
| Appearance | Oily substance | [8] |
The presence of the trimethoxy phenyl group provides a unique electronic and steric profile that warrants investigation into its potential interactions with the active site of cholinesterases.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The following protocol is based on the widely used spectrophotometric method developed by Ellman, which provides a rapid and reliable means for screening potential cholinesterase inhibitors.[2][9] The assay measures the activity of acetylcholinesterase (AChE) by monitoring the production of thiocholine from the substrate acetylthiocholine.[2] Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1]
Required Materials and Reagents
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 10 mM. Prepare this solution fresh daily.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL is recommended.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is below 1% to avoid enzyme inhibition by the solvent.
Assay Procedure
The following procedure is for a single well in a 96-well plate. It is recommended to perform all experiments in triplicate.
-
Plate Setup:
-
Blank wells: Add 175 µL of phosphate buffer and 25 µL of the highest concentration of the test compound solvent (e.g., 1% DMSO in buffer).
-
Control wells (100% enzyme activity): Add 150 µL of phosphate buffer, 25 µL of the test compound solvent, and 25 µL of the AChE enzyme solution.
-
Test wells: Add 150 µL of phosphate buffer, 25 µL of the respective this compound dilution, and 25 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well, add 25 µL of the DTNB solution followed by 25 µL of the ATCI solution to start the reaction. The total reaction volume will be 250 µL.
-
Absorbance Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis and IC50 Determination
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.
Table 2: Example Data for IC50 Determination of this compound
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
Diagram 1: Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Kinetic Analysis of Enzyme Inhibition
To elucidate the mechanism by which this compound inhibits cholinesterase, a kinetic analysis should be performed. This involves determining the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[10][11]
Experimental Procedure for Kinetic Studies
-
Perform the cholinesterase inhibition assay as described in section 3.3, but with varying concentrations of the substrate (ATCI).
-
For each fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), determine the initial reaction rates at a range of ATCI concentrations.
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.
Data Analysis and Interpretation
The data can be analyzed using Michaelis-Menten plots and their linear transformations, such as the Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]).[10][12]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, Vmax remains unchanged, while Km increases. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. Here, Vmax decreases, while Km remains unchanged. The lines on a Lineweaver-Burk plot will intersect at the x-axis.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both Vmax and Km are affected. The lines on a Lineweaver-Burk plot will intersect at a point other than the axes.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. The lines on a Lineweaver-Burk plot will be parallel.
Diagram 2: Michaelis-Menten and Lineweaver-Burk Plots
Caption: Representative Michaelis-Menten and Lineweaver-Burk plots.
Table 3: Expected Changes in Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Mixed | Decreases | Increases or Decreases | Lines intersect off the axes |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
By analyzing the changes in Vmax and Km in the presence of this compound, researchers can gain valuable insights into its mechanism of cholinesterase inhibition.
Conclusion
This application note provides a detailed framework for the investigation of this compound as a novel cholinesterase inhibitor. The provided protocols for in vitro screening and kinetic analysis are robust and well-established in the field of drug discovery. The exploration of natural compounds like this compound holds promise for the identification of new lead structures in the development of therapeutics for neurodegenerative diseases.
References
-
Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(3), 183-191. [Link]
-
K-C, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 19-30. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Fiveable. [Link]
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Bio-protocol. (2019). Acetylcholinesterase Inhibition Assay. Bio-protocol, 9(24), e3468. [Link]
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Garrido-del Solo, C., et al. (1995). Kinetic analysis of a Michaelis-Menten mechanism in which the enzyme is unstable. Biochemical Journal, 305(Pt 2), 459-464. [Link]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
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Todaro, J. F., & de Souza, O. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ciência e Agrotecnologia, 24(1), 243-254. [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Assay Genie. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]
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The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol. The Good Scents Company. [Link]
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Li, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111717. [Link]
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FooDB. (n.d.). Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). FooDB. [Link]
- Google Patents. (2012). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
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Application Notes and Protocols for In Vivo Experimental Design: 3,4,5-Trimethoxycinnamyl Alcohol (TMCA) Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies involving 3,4,5-Trimethoxycinnamyl alcohol (TMCA). Capitalizing on the known biological activities of its parent compound, sinapic acid, and related derivatives, this document outlines detailed protocols for evaluating the anti-inflammatory, anti-angiogenic, and anti-cancer properties of TMCA in established murine models. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
Introduction to this compound (TMCA)
This compound (TMCA) is a naturally occurring phenolic compound found in sources such as the cinnamon tree.[1] It belongs to the phenylpropanoid class of organic compounds, characterized by a C6-C3 carbon skeleton.[2] While direct in vivo studies on TMCA are limited, a substantial body of research on its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), and its derivatives provides a strong rationale for investigating TMCA's therapeutic potential.
Sinapic acid and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] The anti-inflammatory actions are often attributed to the inhibition of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokines like IL-6 and IL-8.[7] Anticancer properties have been observed through the induction of apoptosis in various cancer cell lines.[8][9][10] Furthermore, sinapic acid has been shown to modulate angiogenesis, a critical process in both wound healing and tumor progression.[11][12]
Given these precedents, it is hypothesized that TMCA may possess similar, if not enhanced, biological activities due to its structural modifications. These application notes will guide the researcher through a logical, stepwise approach to the in vivo evaluation of TMCA, from initial safety assessments to robust efficacy studies in relevant disease models.
Preliminary Studies: Acute Oral Toxicity Assessment
Before initiating efficacy studies, it is imperative to establish the safety profile of TMCA. An acute oral toxicity study is the first step in determining the potential adverse effects of a single high dose of the compound. The following protocol is based on the OECD Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure.[5]
Objective
To determine the median lethal dose (LD50) of TMCA and to identify signs of toxicity.
Materials
-
This compound (TMCA)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Female Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Protocol
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast the animals overnight (with access to water) before administering the test substance.[2]
-
Dose Preparation: Prepare a homogenous suspension of TMCA in the chosen vehicle.
-
Dosing Procedure (Up-and-Down Method):
-
Dose a single animal at a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
The interval between dosing animals is typically 48 hours.
-
-
Observations:
-
Observe animals for mortality, and clinical signs of toxicity (changes in skin, fur, eyes, and behavior) at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days.
-
Record body weight changes weekly.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Calculate the LD50 using the maximum likelihood method.
Data Presentation
| Parameter | Observation |
| LD50 (mg/kg) | To be determined |
| Clinical Signs of Toxicity | e.g., lethargy, piloerection, etc. |
| Body Weight Changes (%) | To be recorded |
| Gross Necropsy Findings | e.g., organ abnormalities |
In Vivo Efficacy Models
Based on the known activities of related compounds, the following in vivo models are recommended for evaluating the efficacy of TMCA.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.[13][14]
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
-
Animals: Male Swiss albino mice (20-25 g).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: TMCA (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group III: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Optional Endpoints:
-
Histopathology: At the end of the experiment, euthanize the animals, collect the paw tissue, and process for histopathological examination to assess cellular infiltration.
-
Cytokine Analysis: Homogenize the paw tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Anti-Angiogenic Activity: Matrigel Plug Assay
This assay is a standard method for quantifying angiogenesis in vivo.[1][3][8][10]
Caption: Workflow for the Matrigel Plug Angiogenesis Assay.
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Matrigel Preparation: Thaw Matrigel on ice. Mix with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (TMCA) or vehicle. Keep the mixture on ice.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Treatment: If systemic administration is preferred, TMCA can be administered daily via oral gavage or intraperitoneal injection.
-
Plug Excision: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as CD31 or CD34 to visualize and quantify the microvessel density.[3]
-
Anti-Cancer Activity: Xenograft Tumor Model
This model is the gold standard for evaluating the efficacy of anti-cancer agents in vivo.[6][15][16][17]
Caption: Workflow for the Xenograft Tumor Model.
-
Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., colon, prostate, breast cancer cells).
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Grouping and Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups:
-
Group I: Vehicle control (p.o. or i.p.)
-
Group II: TMCA (at various doses, p.o. or i.p.)
-
Group III: Positive control (a standard chemotherapeutic agent for the chosen cell line)
-
-
Data Collection:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analyze tumor lysates for key signaling proteins to elucidate the mechanism of action.
-
Data Analysis and Interpretation
For all studies, data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate statistical tests, such as Student's t-test or one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is generally considered statistically significant.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering at all stages of the experiment.
Conclusion
The in vivo experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its safety and efficacy in well-established models of inflammation, angiogenesis, and cancer, researchers can gain valuable insights into the therapeutic potential of this promising natural compound.
References
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Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. Comprehensive Reviews in Food Science and Food Safety, 13(1), 34-51. [Link]
-
Zeng, L., et al. (2017). Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 16(4), 1405–1414. [Link]
-
Zeng, L., et al. (2017). Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. PubMed. [Link]
-
Zeng, L., et al. (2017). Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Semantic Scholar. [Link]
-
Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. ResearchGate. [Link]
-
Yilmaz, V. T., et al. (2023). Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line. PubMed. [Link]
-
Yilmaz, V. T., et al. (2023). Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line. Canadian Science Publishing. [Link]
-
Eroglu, C., et al. (2018). Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines. Journal of Cellular Biochemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PADMASHREE, G. K., et al. (2023). Sinapic acid accelerates diabetic wound healing by promoting angiogenesis and reducing oxidative stress. Scientific Reports, 13(1), 16428. [Link]
-
PADMASHREE, G. K., et al. (2023). Sinapic acid accelerates diabetic wound healing by promoting angiogenesis and reducing oxidative stress. PubMed. [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. OECD. [Link]
-
Kim, M. J., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]
-
OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1502, 187–198. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Henriques, M. D. G., et al. (1997). Mouse paw edema. A new model for inflammation? Journal of Pharmacological and Toxicological Methods, 38(2), 71-78. [Link]
-
Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. [Link]
-
Bio-protocol. (2020). In vivo tumor xenograft study. Bio-protocol, 10(15), e3693. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
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Troubleshooting & Optimization
Stability and optimal storage conditions for 3,4,5-Trimethoxycinnamyl alcohol
This guide is intended for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxycinnamyl alcohol. As a phenylpropanoid, its stability is critical for experimental success and the validity of your results. This document provides in-depth technical guidance on its optimal storage, handling, and troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store it at -20°C under an inert atmosphere.[1][2] Some suppliers may also suggest storage at 2-8°C for shorter periods.[3] It is crucial to consult the Certificate of Analysis provided by your supplier for specific recommendations.[4]
Q2: How should I prepare a stock solution of this compound, and how should it be stored?
To prepare a stock solution, dissolve the solid compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). To minimize degradation, it is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Store stock solutions in tightly sealed vials at -20°C or -80°C for extended stability. For aqueous solutions, it is recommended to prepare them fresh before each experiment as their stability is limited.
Q3: What are the visible signs of degradation of this compound?
Visible signs of degradation can include a change in color from its typical off-white or pale yellow appearance, the formation of precipitates in solutions, or a noticeable change in the material's consistency. If you observe any of these changes, it is advisable to verify the compound's purity before use.
Q4: Is this compound sensitive to light or air?
As a phenylpropanoid, this compound may be sensitive to light and oxidation.[5][6] Therefore, it is best practice to store it in a light-protected container (e.g., an amber vial) and under an inert atmosphere to prevent oxidative degradation.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound.
-
Causality: Phenylpropanoids can degrade over time, especially if not stored under optimal conditions, leading to a decrease in the concentration of the active compound and the potential formation of interfering byproducts.[5]
-
Solution Workflow:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and air.
-
Assess Physical Appearance: Check for any visual signs of degradation as mentioned in the FAQs.
-
Purity Analysis: If degradation is suspected, it is recommended to re-analyze the purity of your compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been properly stored. Avoid using old solutions.
-
Issue 2: The compound does not fully dissolve or precipitates out of solution.
-
Causality: This could be due to using a solvent in which the compound has low solubility, the solution being too concentrated, or the compound having degraded into less soluble impurities.
-
Solution Workflow:
-
Check Solubility: Confirm the solubility of this compound in your chosen solvent. While it is soluble in many organic solvents, its solubility in aqueous solutions is limited.
-
Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, avoid excessive heat, which could accelerate degradation.
-
Solvent Selection: If solubility issues persist, consider using a different solvent system. A co-solvent system may also be effective.
-
Filter the Solution: If you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter before use.
-
Optimal Storage Conditions Summary
| Parameter | Condition | Rationale | Source(s) |
| Temperature (Solid) | -20°C | Recommended for long-term stability. | [1][2] |
| 2-8°C | Suitable for short-term storage. | [3] | |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation. | [1][2] |
| Light Protection | Amber vial or stored in the dark | Prevents photodegradation. | Inferred from general chemical handling principles for similar compounds. |
| Container | Tightly sealed vial | Prevents moisture absorption and contamination. | Inferred from general chemical handling principles. |
| Solution Storage | -20°C or -80°C (in organic solvent) | Enhances stability of the compound in solution. | Inferred from best practices for handling similar organic molecules. |
| Prepare fresh (in aqueous buffer) | Aqueous solutions are generally less stable. | Inferred from best practices for handling similar organic molecules. |
Experimental Protocol: Preparation and Storage of a Stock Solution
This protocol provides a standardized method for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol, DMSO, or DMF
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform weighing and dissolution in a glove box under an inert atmosphere. Alternatively, gently flush the vial with an inert gas before and after weighing.
-
Weighing: Accurately weigh the desired amount of the solid compound into a sterile amber vial.
-
Solvent Addition: Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Inert Gas Purge: Before final sealing, gently flush the headspace of the vial with an inert gas.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
References
-
FooDB. (n.d.). Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 30273-62-2,this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified Preparation of Coniferyl and Sinapyl Alcohols. Retrieved from [Link]
-
Frontiers. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]
- Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643–650.
-
Taylor & Francis. (n.d.). Sinapyl alcohol – Knowledge and References. Retrieved from [Link]
-
PMC. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]
- MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 3015.
- MDPI. (2023). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. Molecules, 28(13), 5087.
-
ResearchGate. (n.d.). Understanding the changes of phenylpropanoid metabolism and lignin accumulation in wounded cassava root during postharvest storage. Retrieved from [Link]
-
Scribd. (n.d.). Alcohol: Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and P-Coumaryl. Retrieved from [Link]
- SciELO. (2018). Metabolites of the phenylpropanoid pathway and physiological quality of soybean seeds in storage. Journal of Seed Science, 40(4), 390-398.
-
Taylor & Francis. (n.d.). Regulation of phenylpropanoid metabolism during moderate freezing and post-freezing recovery in Dendrobium officinale. Retrieved from [Link]
- PubMed Central. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 157, 1393–1412.
-
ResearchGate. (n.d.). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Retrieved from [Link]
- PubMed. (1998). Simplified preparation of coniferyl and sinapyl alcohols. Journal of Agricultural and Food Chemistry, 46(7), 2599-2600.
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- 6. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4,5-Trimethoxycinnamyl Alcohol
Welcome to the technical support guide for the synthesis of 3,4,5-Trimethoxycinnamyl alcohol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols by explaining the fundamental principles behind each step, enabling you to make informed decisions in your own laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable phenylpropanoid intermediate, can be approached through several established pathways.[1] The choice of method often depends on the available starting materials, required scale, and desired purity. The most common precursor is 3,4,5-Trimethoxybenzaldehyde, which is commercially available or can be synthesized from more accessible starting materials like vanillin or p-cresol.[2][3]
The primary synthetic routes from 3,4,5-Trimethoxybenzaldehyde are:
-
Two-Step Wittig Olefination and Reduction: This classic route involves a Wittig reaction to form a 3,4,5-trimethoxycinnamate ester, followed by selective reduction of the ester to the desired alcohol.[4]
-
Two-Step Knoevenagel Condensation and Reduction: A Knoevenagel condensation with malonic acid yields 3,4,5-trimethoxycinnamic acid, which is subsequently reduced.[5]
-
Direct Aldol Condensation and Selective Reduction: An aldol condensation can form 3,4,5-trimethoxycinnamaldehyde, which is then selectively reduced to the target alcohol.
The most direct and often highest-yielding approach involves the selective reduction of the aldehyde group in 3,4,5-trimethoxycinnamaldehyde. This guide will focus on this pathway, as it minimizes step-count and often simplifies purification.
Sources
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- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
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Overcoming solubility challenges of 3,4,5-Trimethoxycinnamyl alcohol in aqueous solutions
Technical Support Center: 3,4,5-Trimethoxycinnamyl Alcohol
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the low aqueous solubility of this compound. Here, you will find scientifically grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Physicochemical Properties Overview
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. The presence of a phenyl ring and multiple methoxy groups contributes to its hydrophobic nature, making it poorly soluble in aqueous solutions.[1][2] A structurally similar compound, Sinapyl alcohol, which has a hydroxyl group instead of one of the methoxy groups, also exhibits low water solubility, further highlighting the challenge.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |
| Molecular Weight | 224.25 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Water Solubility (Estimated) | 0.56 - 7.38 g/L (approx. 2.5 - 33 mM) at 25°C | [2][6][7] |
| logP (Estimated) | 1.2 - 2.08 | [2][6][7] |
| Solubility in Organic Solvents | Soluble in Ethanol, DMSO, DMF | [8][9][10] |
Note: Estimated values can vary between prediction algorithms. Experimental verification is recommended.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A: The molecular structure of this compound contains a large, nonpolar phenylpropanoid backbone with three methoxy groups.[2][4] These features make the molecule hydrophobic (lipophilic), meaning it is more readily dissolved in oils and nonpolar organic solvents than in water. For it to dissolve in water, it must break the strong hydrogen bonds between water molecules, which is energetically unfavorable.
Q2: Can I dissolve it directly in my aqueous buffer?
A: Direct dissolution in aqueous buffers is challenging and often leads to very low final concentrations. The estimated solubility is in the low millimolar range at best.[2][6] For a structurally related compound, Sinapyl alcohol, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[8][9][10] For many cell-based assays or formulation studies, this concentration is insufficient. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: What is the best organic solvent to use for a stock solution?
A: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution.[8][9][10] The choice often depends on the experimental system's tolerance for the solvent. For cell culture experiments, DMSO is widely used, but its final concentration in the medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why?
A: This is a common issue known as "crashing out." It occurs when the concentrated drug solution in a water-miscible organic solvent is rapidly diluted into an aqueous medium. The organic solvent disperses, and the local concentration of the compound suddenly exceeds its aqueous solubility limit, causing it to precipitate. The Troubleshooting Guide below offers several strategies to prevent this.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound precipitates immediately upon addition to the aqueous medium from a DMSO stock.
| Cause | Solution & Rationale |
| Rapid Dilution Shock | The abrupt change in solvent polarity causes the compound to crash out. |
| Stock Concentration is Too High | A highly concentrated stock requires a larger dilution factor, increasing the risk of precipitation. |
| Final Concentration Exceeds Solubility Limit | The target concentration in your final aqueous solution is higher than the compound's intrinsic solubility. |
Problem 2: The solution is clear at first but becomes cloudy or shows precipitation over time.
| Cause | Solution & Rationale |
| Metastable Supersaturation | The initial solution was supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize and precipitate. |
| Temperature Fluctuation | Solubility is often temperature-dependent. A decrease in temperature (e.g., moving from a 37°C incubator to room temperature) can lower the solubility limit. |
Problem 3: I need a completely organic solvent-free aqueous solution for an in vivo study.
| Cause | Solution & Rationale |
| Toxicity/Biocompatibility Concerns | Organic solvents like DMSO can have physiological effects and are often unsuitable for in vivo applications.[8] |
Visualization of Solubilization Strategies
Decision Workflow for Solubilization
The following diagram outlines a logical workflow for selecting an appropriate solubilization method.
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant molecules form a micelle to solubilize a hydrophobic drug.
Caption: Encapsulation of a drug within a surfactant micelle.
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent System (DMSO & PEG 400)
This protocol is suitable for in vitro assays where the presence of small amounts of organic solvents is acceptable.
-
Prepare Stock Solution: Weigh out 10 mg of this compound and dissolve it in 1 mL of pure DMSO to create a 10 mg/mL stock solution. Vortex until fully dissolved.
-
Prepare Co-solvent Buffer: Prepare your desired final buffer (e.g., PBS, pH 7.4). Add polyethylene glycol 400 (PEG 400) to a final concentration of 10% (v/v). For example, add 10 mL of PEG 400 to 90 mL of PBS. Mix thoroughly.
-
Prepare Final Solution: While vortexing the co-solvent buffer from Step 2, slowly add the required volume of the DMSO stock solution from Step 1 to reach your target concentration.
-
Final Dilution (Optional): If needed, this solution can be further diluted with the co-solvent buffer.
-
Validation: Visually inspect the final solution for any signs of precipitation. For quantitative validation, measure the concentration using a calibrated HPLC method.
Protocol 2: Solvent-Free Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is ideal for creating a solvent-free formulation for sensitive cell culture or in vivo studies.[11]
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4 g of HP-β-CD in a final volume of 10 mL of water or PBS). Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is completely dissolved.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.
-
Complexation: Vigorously stir or sonicate the mixture at room temperature for 1-24 hours. The time required for complete complexation can vary. The solution should become clear as the inclusion complex forms.
-
Filtration: Once the solution is clear, filter it through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound. This step is critical for ensuring a stable, particulate-free solution.
-
Validation & Quantification: The final concentration of the solubilized compound should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry) as the actual concentration will depend on the complexation efficiency.
References
- Li, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
- Lohchab, V., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 10(4), 148-154.
- Wikipedia contributors. (2024).
- ChemicalBook. (n.d.). Sinapyl alcohol | 537-33-7.
- Gali-Muhtasib, H., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 123.
- CymitQuimica. (n.d.). CAS 537-33-7: Sinapyl alcohol.
- IJCRT. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
- Patel, J., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 19-29.
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Auctores Publishing. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Popa, G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 13(9), 1386.
- ChemicalBook. (n.d.). Sinapyl alcohol CAS#: 537-33-7.
- ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Cayman Chemical. (2023).
- Wikipedia contributors. (2024). Cosolvent. Wikipedia, The Free Encyclopedia.
- ChemBK. (2024). Sinapyl Alcohol.
- Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 18(6), 1806-1815.
- Liu, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5157.
- Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- FooDB. (2010).
- Wikipedia contributors. (2024). Cosolvent. Wikipedia, The Free Encyclopedia.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2.
- Pharmaceutical Press. (n.d.).
- Taylor & Francis. (n.d.).
- Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
- Study.com. (n.d.). How do our bodies solubilize acidic, basic, and neutral compounds?.
- LookChem. (n.d.). Cas 30273-62-2,this compound.
- FooDB. (2010). Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726).
- The Good Scents Company. (n.d.). This compound, 1504-56-9.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Khan Academy. (n.d.). pH and solubility.
- CompoundingToday.com. (n.d.).
- Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 18(4), 1147-1155.
Sources
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- 4. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. eijppr.com [eijppr.com]
Identifying and minimizing byproducts in 3,4,5-Trimethoxycinnamyl alcohol synthesis
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxycinnamyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we will delve into the identification and minimization of byproducts, offering practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and confidently address any issues that may arise during your experiments.
I. Overview of Synthesis Routes and Potential Byproducts
The synthesis of this compound, a valuable phenylpropanoid[1], typically proceeds through the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid. The choice of starting material and reducing agent is critical and dictates the potential byproduct profile.
A common and effective route involves the reduction of a derivative of 3,4,5-trimethoxycinnamic acid or 3,4,5-trimethoxybenzaldehyde. For instance, the reduction of methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate to the corresponding alcohol is a viable pathway.[2] Alternatively, synthesis can begin from more readily available precursors like sinapic acid, which requires methylation prior to reduction.[2]
The most prevalent byproducts often arise from incomplete reaction, over-reduction, or side reactions involving the various functional groups present in the starting materials and intermediates. Understanding these potential pitfalls is the first step toward minimizing their formation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Incomplete Reduction of the Starting Material
Question: My post-reaction analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted starting material (e.g., 3,4,5-trimethoxycinnamic acid or its ester). What could be the cause, and how can I resolve this?
Probable Causes & Solutions:
-
Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is consumed by any acidic protons in the reaction mixture, such as the carboxylic acid proton or residual water.[3]
-
Solution: Ensure you are using a sufficient excess of LiAlH₄. For carboxylic acids, at least two equivalents are needed: one to deprotonate the acid and one for the reduction. For esters, two hydrides are consumed per ester group.[4] It is common practice to use a 1.5 to 2-fold excess of the stoichiometric amount to account for any moisture.
-
-
Poor Quality or Deactivated Reducing Agent: LiAlH₄ is highly reactive with moisture and can decompose if not stored and handled properly.[5][6]
-
Solution: Use freshly opened or properly stored LiAlH₄. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[7]
-
-
Low Reaction Temperature or Insufficient Reaction Time: While LiAlH₄ reductions are often rapid, complex substrates may require more forcing conditions.
-
Solution: Consider increasing the reaction temperature (e.g., refluxing in THF) or extending the reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Solvent Issues: The choice of solvent is crucial for LiAlH₄ reductions. Protic solvents like alcohols or water will violently quench the reagent.[5]
-
Solution: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[7] Ensure your solvents are thoroughly dried before use.
-
Issue 2: Formation of 3,4,5-Trimethoxycinnamaldehyde
Question: I am observing the presence of 3,4,5-trimethoxycinnamaldehyde as a significant byproduct. I intended to synthesize the alcohol. Why is this happening?
Probable Causes & Solutions:
-
Insufficient LiAlH₄ (for ester or carboxylic acid reduction): The reduction of an ester or carboxylic acid to an alcohol proceeds through an aldehyde intermediate.[4] If there is not enough LiAlH₄ to reduce this intermediate, it can be isolated after workup.
-
Solution: As with incomplete reduction, ensure a sufficient excess of LiAlH₄ is used. The aldehyde is more reactive than the starting ester, so this is less common, but can occur with slow addition of the reducing agent.[4]
-
-
Using a Milder Reducing Agent: If you have inadvertently used a weaker reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, it is known to selectively reduce esters to aldehydes.[4]
-
Solution: Confirm the identity of your reducing agent. If you intend to fully reduce to the alcohol, LiAlH₄ is the more appropriate choice.[7]
-
Issue 3: Over-reduction of the Cinnamyl Double Bond
Question: My product is contaminated with 3-(3,4,5-trimethoxyphenyl)propan-1-ol. What is causing the reduction of the carbon-carbon double bond?
Probable Causes & Solutions:
-
Excessive LiAlH₄ and/or High Temperatures: While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, α,β-unsaturated systems like cinnamyl derivatives can be susceptible to 1,4-reduction, especially under forcing conditions (prolonged reaction times or high temperatures).[6][8]
-
Solution:
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of your starting material. This "inverse addition" method ensures that the reducing agent is never in large excess, which can favor the 1,2-reduction of the carbonyl group over the 1,4-reduction of the double bond.[8]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor its progress to avoid prolonged reaction times after the starting material has been consumed.
-
-
Issue 4: Polymerization of Starting Material or Product
Question: The reaction mixture has become viscous or contains insoluble material, and the yield of the desired product is low. I suspect polymerization. How can I prevent this?
Probable Causes & Solutions:
-
Radical Polymerization: Cinnamic acid and its derivatives can be susceptible to radical polymerization, especially when heated or exposed to light.[9]
-
Solution:
-
Add a Radical Inhibitor: Incorporate a small amount (100-500 ppm) of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), into the reaction mixture.[9]
-
Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon removes oxygen, which can initiate radical formation.[9]
-
Light Protection: Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil.[9]
-
-
Experimental Workflow: LiAlH₄ Reduction of Methyl 3,4,5-Trimethoxycinnamate
Caption: General workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The ideal starting material depends on commercial availability and cost. 3,4,5-Trimethoxybenzaldehyde is a good option as it can be reduced to the target alcohol using sodium borohydride, a milder and safer reducing agent than LiAlH₄.[10] If starting from a cinnamic acid derivative, the corresponding ester is often preferred over the carboxylic acid for LiAlH₄ reductions as it avoids the initial acid-base reaction and can lead to a cleaner reaction profile.
Q2: How can I effectively purify the final product from the byproducts?
Silica gel column chromatography is the most common and effective method for purifying this compound from the less polar over-reduced byproduct and the more polar unreacted starting materials.[11] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically provide good separation.
Q3: Which analytical techniques are best for identifying and quantifying byproducts?
A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of product and byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts.[12]
-
High-Performance Liquid Chromatography (HPLC): Useful for the analysis of non-volatile impurities and for accurate quantification of the main product and byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown byproducts.
Data Summary Table
| Compound | Molecular Weight | Polarity | Common Analytical Method |
| This compound | 224.25 g/mol [1] | Moderate | GC-MS, HPLC, NMR |
| 3,4,5-Trimethoxycinnamic acid | 238.23 g/mol | High | HPLC, NMR |
| Methyl 3,4,5-trimethoxycinnamate | 252.26 g/mol | Moderate-Low | GC-MS, HPLC, NMR |
| 3,4,5-Trimethoxycinnamaldehyde | 222.24 g/mol | Moderate-Low | GC-MS, HPLC, NMR |
| 3-(3,4,5-trimethoxyphenyl)propan-1-ol | 226.27 g/mol | Moderate-Low | GC-MS, HPLC, NMR |
Q4: Are there any stability concerns for the final product?
This compound should be stored at low temperatures (-20°C) under an inert atmosphere to prevent degradation.[13] Like other cinnamyl alcohols, it can be sensitive to light and oxidation over time.
Byproduct Formation Pathways
Sources
- 1. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. orgosolver.com [orgosolver.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usbio.net [usbio.net]
Troubleshooting unexpected results in bioassays with 3,4,5-Trimethoxycinnamyl alcohol
Welcome to the technical support resource for researchers using 3,4,5-Trimethoxycinnamyl alcohol. This guide is designed to provide expert insights and actionable troubleshooting strategies to address unexpected results in your bioassays. As Senior Application Scientists, we understand that working with natural products can present unique challenges. This center is structured as a series of frequently asked questions (FAQs) to directly address common issues, from basic compound handling to complex biological interpretations.
Compound Profile: this compound
This compound is a phenylpropanoid, a class of organic compounds widely distributed in plants.[1] Its derivatives are known for a broad range of pharmacological activities, including antitumor, anti-inflammatory, and central nervous system effects.[2] Understanding its chemical nature is the first step in troubleshooting.
| Property | Value | Source | Significance for Bioassays |
| Molecular Formula | C₁₂H₁₆O₄ | PubChem[1] | Foundational for calculating molarity. |
| Molecular Weight | ~224.25 g/mol | PubChem[1] | Essential for preparing accurate stock solutions. |
| Appearance | Solid | --- | Visual confirmation of the compound's physical state. |
| Predicted Water Solubility | 0.56 g/L | FooDB[3] | Very low solubility; requires an organic solvent for stock preparation. |
| Predicted logP | 2.08 | FooDB[3] | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability but also a risk of aggregation in aqueous media. |
| Purity | Typically ≥98% | United States Biological[4] | Impurities can cause off-target effects; always verify with the supplier's Certificate of Analysis. |
| Storage | -20°C under inert atmosphere | United States Biological[4] | Critical for preventing degradation and maintaining compound integrity. |
Part 1: FAQs on Compound Handling & Solubility
Correctly preparing and handling the compound is fundamental to reproducible results. Errors at this stage are the most common source of assay failure.
Q1: My this compound is not dissolving in my aqueous cell culture medium or buffer. What is the correct procedure?
Answer: This is expected behavior. Due to its low predicted water solubility (0.56 g/L) and moderate lipophilicity (logP ~2.08), this compound requires an organic solvent to create a concentrated stock solution before further dilution into your aqueous assay system.[3]
Causality: The hydrophobic benzene ring and methoxy groups dominate the molecule's character, making it poorly soluble in polar solvents like water or phosphate-buffered saline (PBS).
Troubleshooting Protocol:
-
Select an Appropriate Solvent: High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended starting point. Ethanol is a potential alternative, but it is typically more cytotoxic to cells.
-
Prepare a High-Concentration Stock: Create a primary stock solution of 10-50 mM in your chosen solvent. Warming gently (to 37°C) and vortexing can aid dissolution.
-
Perform Serial Dilutions: Create intermediate dilutions from your primary stock using the same organic solvent.
-
Final Dilution into Aqueous Media: The final dilution into your cell culture media or assay buffer should be at least 1:1000 to minimize solvent-induced artifacts.
Q2: I observed a fine precipitate in my multi-well plate after adding the compound. How can I fix this?
Answer: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. This is often caused by an excessively high final concentration of the organic solvent or "shock" from poor mixing.
Causality: The compound, comfortably dissolved in a high concentration of organic solvent, crashes out of solution when rapidly introduced to an aqueous environment where it is not soluble.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for compound precipitation.
Self-Validation: Always include a "solvent control" in your experiments. This is a set of wells/tubes treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. If you see cytotoxicity or other effects in the solvent control, your solvent concentration is too high.
| Solvent | Recommended Max. Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% | Gold standard; low toxicity at this concentration for most cell lines. |
| Ethanol | ≤ 0.1% - 0.5% | Can be more cytotoxic; effects vary significantly between cell types. |
Q3: How should I store my this compound stock solution?
Answer: Proper storage is critical to prevent chemical degradation, which can lead to a loss of activity or the generation of artifacts.
-
Solid Compound: Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[4]
-
Stock Solutions (in DMSO): Prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but long-term stability should be validated.
Expert Tip: Before opening the vial of solid compound for the first time, allow it to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis over time.
Part 2: FAQs on Inconsistent or Unexpected Biological Results
Once handling is standardized, unexpected biological outcomes may point to more complex issues.
Q4: I am not observing the expected biological activity, or the IC₅₀ value is much higher than reported. What are the likely causes?
Answer: This issue can stem from the compound itself, the experimental setup, or the biological system being used.
Causality Checklist:
-
Compound Integrity: Has the compound degraded? Improper storage or repeated freeze-thaw cycles of the stock solution can break down the molecule.
-
Purity: Was the purity of the compound verified? Even small amounts of impurities from synthesis can interfere with the assay or have their own biological effects. Always request a Certificate of Analysis from your supplier.[5]
-
Metabolic Inactivation: Your specific cell line may rapidly metabolize this compound into an inactive form. Cinnamyl alcohols can be metabolized by cellular enzymes.[6]
-
Assay Duration: Is the incubation time sufficient for the compound to exert its effect? Some mechanisms, like changes in gene expression, take longer to manifest than, for example, direct enzyme inhibition.
-
Target Presence and Pathway Relevance: Does your cell line express the target of interest? Is the signaling pathway you are measuring known to be modulated by cinnamyl alcohol derivatives? For instance, related compounds are known to affect PI3K/Akt and AMPK signaling.[7][8]
Troubleshooting Workflow:
Caption: Workflow for diagnosing low biological activity.
Q5: I am observing high cytotoxicity even at low concentrations. Is this a real effect?
Answer: This could be a genuine cytotoxic effect of the compound, but it can also be an artifact of the experimental conditions.
Potential Causes & Solutions:
-
Solvent Toxicity: This is the most common artifact.
-
Test: Run a dose-response curve of your solvent (e.g., DMSO from 0.01% to 1.0%).
-
Solution: Ensure the final solvent concentration in all wells is well below the toxic threshold (typically <0.1% for DMSO).
-
-
Compound Degradation: The parent compound might be non-toxic, but a degradation product could be.
-
Test: Compare the cytotoxicity of a freshly prepared stock solution versus an old one that has undergone multiple freeze-thaw cycles.
-
Solution: Always use fresh or properly aliquoted and stored stock solutions.
-
-
Metabolic Activation (Prohapten Effect): Cinnamyl alcohol is known to be a "prohapten," meaning it can be metabolized by skin cells into a more reactive, and potentially sensitizing or cytotoxic, molecule.[6] This effect could be pronounced in cell types with high metabolic activity (e.g., hepatocytes).
-
Test: Compare cytotoxicity in cell lines with different metabolic capacities or use metabolic inhibitors (with appropriate controls) to see if toxicity is reduced.
-
Solution: This may be a genuine biological effect. Acknowledge this possibility and investigate the metabolic pathways involved.
-
Part 3: FAQs on Assay-Specific Interference
Some compounds can directly interfere with the chemical or physical principles of an assay, leading to false-positive or false-negative results.
Q6: My compound shows strong activity in an antioxidant assay (e.g., DPPH, ABTS). How do I know if it's a true antioxidant or just interfering with the assay?
Answer: This is a critical question, as phenylpropanoids with multiple methoxy groups have inherent redox properties that can directly react with assay reagents.
Causality: Assays like DPPH and ABTS rely on a color change when a radical is neutralized by an antioxidant.[9] A compound with reducing properties can directly donate an electron to the colored reagent, causing a color change that mimics antioxidant activity, a phenomenon known as SET (Single Electron Transfer).[10]
Protocol for Deconvoluting Interference from True Activity:
-
Perform an Assay Blank Control:
-
Prepare a reaction mixture containing the assay buffer and your compound at its highest concentration.
-
Prepare a second mixture with the assay buffer and the colorimetric/fluorometric reagent (e.g., DPPH or ABTS).
-
Initiate the reaction by adding the compound after the reagent has been added to the buffer.
-
Measure the signal (absorbance or fluorescence) immediately and over time.
-
Interpretation: A rapid, significant change in signal in the absence of any biological material (like cells or enzymes) strongly indicates direct chemical interference.
-
-
Use an Orthogonal Assay: Validate your findings using an assay based on a different principle. If you suspect interference in a redox-based assay, switch to a method that measures a downstream biological consequence of oxidative stress, such as a reporter gene assay for Nrf2 activation.
Experimental Protocols
Protocol 1: Preparation and Validation of a this compound Stock Solution
-
Pre-calculation: Determine the mass of solid needed for a 50 mM stock solution in 1 mL of DMSO.
-
Mass (mg) = 50 mmol/L * 0.001 L * 224.25 g/mol * 1000 mg/g = 11.21 mg
-
-
Dissolution: Weigh 11.21 mg of this compound into a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Mixing: Vortex thoroughly for 2-3 minutes. If needed, warm the tube in a 37°C water bath for 5-10 minutes and vortex again until fully dissolved.
-
Aliquoting & Storage: Dispense the stock solution into 10-20 µL single-use aliquots in sterile tubes. Store immediately at -80°C.
-
Quality Control: On a new batch of stock, perform a simple UV-Vis spectrum analysis to confirm concentration and check for signs of degradation compared to a reference standard.
References
-
Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. Available at: [Link]
-
de Oliveira, M. A., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules. Available at: [Link]
-
FooDB. (n.d.). Compound: 3',4',5'-Trimethoxycinnamyl alcohol. FooDB Database. Available at: [Link]
-
Gao, Y., et al. (2022). Therapeutic Effect and Mechanism of Cinnamyl Alcohol on Myocardial Ischemia-Reperfusion Injury. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Kos, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules. Available at: [Link]
-
Zhang, P., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol. The Good Scents Company Information System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]
-
Jo, E., et al. (2021). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Journal of Toxicology and Environmental Health, Part A. Available at: [Link]
-
Lino, C. A., et al. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. Available at: [Link]
-
Kim, B., et al. (2021). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, K. C., et al. (2020). Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats. Journal of Toxicology and Environmental Health, Part A. Available at: [Link]
-
ResearchGate. (n.d.). Figure 6: Time-course profiles of cinnamyl alcohol biosynthesis. ResearchGate. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Lobo, V., et al. (2010). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Gene. Available at: [Link]
-
BioAssay Systems. (n.d.). Technical Support. BioAssay Systems. Available at: [Link]
-
Amelio, M., et al. (2016). In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis: New Insights into the Activation of This Fragrance Skin Sensitizer. Chemical Research in Toxicology. Available at: [Link]
-
Janik, E., et al. (2020). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. International Journal of Molecular Sciences. Available at: [Link]
-
Ouchemoukh, S., et al. (2016). Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity Correlated with a DFT Study. Molecules. Available at: [Link]
Sources
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- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726) - FooDB [foodb.ca]
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- 6. In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis: New Insights into the Activation of This Fragrance Skin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect and Mechanism of Cinnamyl Alcohol on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Interpreting the Complex NMR Spectra of 3,4,5-Trimethoxycinnamyl Alcohol
Welcome to the technical support center for the spectroscopic analysis of 3,4,5-Trimethoxycinnamyl alcohol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this and structurally related phenylpropanoids. We will address common issues in spectral interpretation, provide robust troubleshooting protocols, and offer advanced solutions to ensure unambiguous characterization of your compound.
The symmetric substitution of the aromatic ring and the propenol side chain in this compound can lead to spectra that are deceptively simple in some regions and complex in others, often complicated by second-order effects, signal overlap, and sensitivity to experimental conditions.
Foundational Analysis: Expected Spectral Features
A clear understanding of the expected NMR spectrum is the first step in any analysis. The structure of this compound, with key protons and carbons numbered for reference, is shown below.
Caption: Structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts based on the analysis of cinnamyl alcohol derivatives and related structures.[1][2] Actual values may vary depending on the solvent and concentration.
| Atom # | Proton (¹H) Signal | Predicted ¹H Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Predicted ¹³C Shift (ppm) |
| H2 / H6 | Aromatic | ~6.5 - 6.8 | s | C2 / C6 | ~103 - 106 |
| H7 | Vinylic | ~6.5 - 6.6 | d | C7 | ~128 - 131 |
| H8 | Vinylic | ~6.2 - 6.4 | dt | C8 | ~127 - 130 |
| H9 | Allylic CH₂ | ~4.2 - 4.3 | d | C9 | ~62 - 64 |
| -OH | Hydroxyl | Variable (1.5 - 4.0) | s (broad) or t | - | - |
| 4-OCH₃ | Methoxy | ~3.85 | s | 4-OCH₃ | ~60 - 61 |
| 3,5-OCH₃ | Methoxy | ~3.82 | s | 3,5-OCH₃ | ~55 - 57 |
| - | - | - | - | C1 | ~131 - 133 |
| - | - | - | - | C4 | ~152 - 154 |
| - | - | - | - | C3 / C5 | ~136 - 138 |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental and interpretative challenges.
Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Possible Cause 1: Sample Concentration A sample that is too concentrated can increase viscosity, leading to restricted molecular tumbling and, consequently, broader peaks.[3] Conversely, an overly dilute sample will have a poor signal-to-noise ratio.
-
Solution: Optimize your sample concentration. A good starting point for ¹H NMR is 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent.[3]
Possible Cause 2: Presence of Particulate Matter Undissolved solids or dust in the NMR tube will disrupt the magnetic field homogeneity, causing significant line broadening.[3]
-
Solution: Always filter your sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
Possible Cause 3: Poor Shimming The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad, distorted peaks.[4][5]
-
Solution: If you suspect poor shimming, try re-shimming the instrument, first with a standard sample to confirm the probe is performing correctly, and then with your sample.[5] Most modern spectrometers have automated shimming routines that are highly effective.
Q2: The aromatic and vinylic regions of my spectrum are a complex mess of overlapping signals. How can I resolve them?
This is a frequent issue, as the chemical shifts of the vinylic proton H7 and the aromatic protons H2/H6 are often very close.
Solution 1: Change the Deuterated Solvent Switching the solvent can induce differential shifts in proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant changes compared to spectra taken in chloroform-d₃ due to anisotropic effects.[4]
-
Protocol: Re-run the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).
Solution 2: Increase Spectrometer Field Strength Higher field strength magnets (e.g., moving from 400 MHz to 600 MHz) increase the chemical shift dispersion in Hz, which can turn a complex, overlapping multiplet into a well-resolved, first-order pattern.
Solution 3: Utilize 2D NMR Spectroscopy Two-dimensional NMR is the most powerful tool for resolving overlap.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. You would expect to see a correlation between the vinylic protons H7 and H8, and between H8 and the allylic protons H9. This allows you to trace the connectivity of the entire side chain.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, confirming the assignment of each protonated carbon.[6]
Q3: I can't find the hydroxyl (-OH) proton peak, or it's just a broad, rolling baseline hump. How can I confirm its presence and assignment?
The -OH proton is an "exchangeable" proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet because its rapid exchange with trace amounts of water (or other exchangeable protons) decouples it from neighboring protons.[4]
Solution: The D₂O Shake Experiment This is a definitive and simple test to identify an -OH (or -NH) signal.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for several minutes to facilitate proton-deuteron exchange (ROH + D₂O ⇌ ROD + HOD).[4]
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The peak corresponding to the -OH proton will disappear or be significantly reduced in intensity, while a new, broad peak for HOD may appear.[4]
Q4: The splitting pattern for the vinylic proton H8 looks more complex than a simple doublet of triplets. Why?
The signal for H8 is coupled to both H7 (a trans-vinylic coupling, ³JH7-H8 ≈ 16 Hz) and the two H9 protons (an allylic coupling, ⁴JH8-H9 ≈ 5-7 Hz). This should ideally give a doublet of triplets (dt).[7]
Possible Cause: Second-Order Effects If the chemical shift difference (in Hz) between coupled protons (e.g., H7 and H8) is not significantly larger than their coupling constant (J), second-order effects can occur. This leads to "roofing" (the inner peaks of the multiplets become taller, and the outer peaks shorter) and can distort the expected splitting pattern and intensities.
-
Solution: As with signal overlap, acquiring the spectrum on a higher field spectrometer will increase the chemical shift separation in Hz, minimizing second-order effects and simplifying the spectrum.
Caption: A logical workflow for troubleshooting common NMR issues.
Advanced Protocols for Unambiguous Assignment
When 1D NMR is insufficient, 2D NMR techniques are essential for confirming the molecular structure. They reveal correlations between nuclei that allow you to piece the structure together like a puzzle.[6]
Experimental Protocol: 2D NMR Suite
Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton coupling networks.[6]
-
What to Look For:
-
A cross-peak between H7 and H8.
-
A cross-peak between H8 and the H9 protons.
-
This will definitively map the -CH=CH-CH₂OH spin system.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate protons with their directly attached carbons (¹JCH).
-
What to Look For:
-
A cross-peak connecting the H2/H6 signal to the C2/C6 carbon signal.
-
Cross-peaks for H7/C7, H8/C8, and H9/C9.
-
Cross-peaks for each methoxy proton signal to its corresponding methoxy carbon signal.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.[6]
-
What to Look For:
-
Connecting the side chain to the ring: A correlation from the aromatic H2/H6 protons to C7 and C1. A correlation from the vinylic proton H7 to C1 and C2/C6.
-
Assigning quaternary carbons: Correlations from H2/H6 to C4. Correlations from the methoxy protons to their respective aromatic carbons (C3, C4, C5).
-
-
Caption: Conceptual diagram of key 2D NMR correlations.
References
- Benchchem Technical Support Team. (November 2025). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds. Benchchem.
- Chemistry Steps. NMR Spectroscopy Practice Problems.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Wiley-VCH. (2016-2025). 3',4',5'-Trimethoxycinnamyl-alcohol. SpectraBase.
- PubChem. This compound. National Center for Biotechnology Information.
- Claridge, T. D. W. (2010). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry, 48(S1), S36-S45.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- Al-Tahhan, I. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(10), 947-965.
- ChemicalBook. 3,4,5-Trimethoxybenzyl alcohol(3840-31-1) 1H NMR spectrum.
- Eastern Shore Chemist. (2018). 1H NMR -- Assigning peaks of cinnamyl alcohol to the structure. YouTube.
- Request PDF. (2025). Problems, artifacts and solutions in the INADEQUATE NMR experiment. ResearchGate.
- NMR Facility, University of California, San Diego. Troubleshooting Acquisition Related Problems.
- ChemicalBook. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR spectrum.
- Quideau, S., & Ralph, J. (2000). Spectral comparisons of coniferyl and cinnamyl alcohol epoxide derivatives with a purported cis-epoxyconiferyl alcohol isolate. Phytochemistry, 54(8), 897-899.
- Khan, A. A., et al. (2018). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). World Journal of Chemical Education, 6(1), 1-6.
- Organic Chemistry with Victor. (2025). 15 NMR Patterns Every Student MUST Know!. YouTube.
- BenchChem. (2025). Confirming the Structure of 3,4,5-trimethoxybenzamides using 2D NMR: A Comparative Guide.
Sources
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- 7. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to the Scalable Production of 3,4,5-Trimethoxycinnamyl Alcohol
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxycinnamyl alcohol (Sinapyl Alcohol). This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important monolignol for larger studies. Here, we provide a robust, scalable synthesis protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure your success.
Introduction: The Significance of Scalable this compound Synthesis
This compound, also known as sinapyl alcohol, is a key precursor in the biosynthesis of syringyl lignin, a major component of the cell walls in angiosperms.[1] Its derivatives have shown significant potential in various applications, including antioxidant, antifungal, and antimicrobial activities, as well as cytotoxic effects against several cancer cell lines.[2] As research into these applications expands, the need for reliable and scalable methods to produce high-purity sinapyl alcohol has become increasingly critical.
Historically, the synthesis of monolignols like sinapyl alcohol has faced challenges, including moderate yields and the use of hazardous, air-sensitive reagents.[3] This guide focuses on a simplified and efficient method that addresses these issues, making the large-scale production of sinapyl alcohol more accessible to the scientific community.
Recommended Scalable Synthesis Protocol: Reduction of Sinapaldehyde
This protocol details a highly efficient and scalable method for the synthesis of this compound via the reduction of commercially available 3,4,5-Trimethoxycinnamaldehyde (sinapaldehyde). The method of choice is the reduction using sodium borohydride (NaBH₄), which is favored for its high yields, operational simplicity, and the formation of clean products that often require minimal purification.[3][4]
Reaction Pathway
The synthesis proceeds via the selective 1,2-reduction of the aldehyde functional group of sinapaldehyde to the corresponding primary alcohol.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 3,4,5-Trimethoxycinnamaldehyde | ≥98% | Major chemical suppliers |
| Sodium borohydride (NaBH₄) | ≥98% | Major chemical suppliers |
| Methanol (MeOH) | Anhydrous | Major chemical suppliers |
| Ethyl acetate (EtOAc) | ACS Grade | Major chemical suppliers |
| Saturated ammonium chloride (NH₄Cl) | ACS Grade | Major chemical suppliers |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Major chemical suppliers |
| Water | Deionized | In-house |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-Trimethoxycinnamaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes. Causality: Portion-wise addition helps to control the initial exothermic reaction and the rate of hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with a saturated solution of ammonium chloride. Causality: The ammonium chloride wash helps to remove any remaining borate salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the magnesium sulfate and concentrate the organic layer under reduced pressure to yield the crude this compound, which is often obtained as a pale-yellow oil or solid.[3]
-
For most applications, the crude product is of sufficient purity (>95%). If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.[5]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What could be the cause?
A1:
-
Moisture: Sodium borohydride reacts with water. Ensure that your methanol is anhydrous and that the reaction is protected from atmospheric moisture, especially when running on a larger scale.
-
Reagent Quality: The purity of both the sinapaldehyde and sodium borohydride is crucial. Use reagents from a reputable supplier.
-
Insufficient Reducing Agent: While 1.5 equivalents of NaBH₄ are generally sufficient, scaling up can sometimes lead to losses. You can try increasing the amount to 2.0 equivalents.
Q2: I am observing a significant side product in my reaction mixture. What is it and how can I avoid it?
A2:
-
1,4-Reduction Product: While less common with sodium borohydride compared to other reducing agents, some 1,4-reduction of the conjugated double bond can occur, leading to the formation of 3-(3,4,5-trimethoxyphenyl)propan-1-ol.[3] To minimize this, ensure the reaction temperature is maintained at room temperature or below, as higher temperatures can favor this side reaction.
-
Impure Starting Material: Impurities in the starting sinapaldehyde can lead to side products. It is advisable to check the purity of the starting material before starting the reaction.
Q3: The final product is a dark-colored oil, not the expected pale-yellow solid. How can I improve the color?
A3:
-
Oxidation: Phenolic compounds can be susceptible to air oxidation, which can lead to coloration. During work-up and purification, try to minimize exposure to air.
-
Purification: The color can often be removed by passing the crude product through a short plug of silica gel or by performing column chromatography.
Q4: How can I improve the yield of the reaction?
A4:
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC.
-
Extraction Efficiency: During the work-up, perform multiple extractions with ethyl acetate to ensure all the product is recovered from the aqueous layer.
-
Drying: Ensure the organic layer is thoroughly dried before concentrating, as residual water can affect the final yield and purity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Facile New Synthesis of Coniferyl and Sinapyl Alcohols. (n.d.). USDA ARS. Retrieved from [Link]
-
Sinapaldehyde. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Sinapyl alcohol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. (2024). National Institutes of Health. Retrieved from [Link]
-
Simplified Preparation of Coniferyl and Sinapyl Alcohols. (2005). ResearchGate. Retrieved from [Link]
-
Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and P-Coumaryl Alcohol. (1992). Scribd. Retrieved from [Link]
-
Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1. (2017). National Institutes of Health. Retrieved from [Link]
-
cinnamaldehyde derivatives reduce: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Simplified preparation of coniferyl and sinapyl alcohols. (2005). PubMed. Retrieved from [Link]
-
Reduction of a-methyl cinnamaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase. (2001). National Institutes of Health. Retrieved from [Link]
- Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol. (2012). Google Patents.
-
Chemical structure of (Z)-sinapyl alcohol (39). The synthetic pathway... (n.d.). ResearchGate. Retrieved from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Scientific Research Publishing. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
(a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol... (n.d.). ResearchGate. Retrieved from [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). PubMed Central. Retrieved from [Link]
-
Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol acetate (FDB020727). (n.d.). FooDB. Retrieved from [Link]
-
Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2024). PubMed Central. Retrieved from [Link]
-
Aldehyde. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Cinnamaldehyde induces fat cell-autonomous thermogenesis and metabolic reprogramming. (2017). PubMed Central. Retrieved from [Link]
Sources
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- 2. Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Simplified preparation of coniferyl and sinapyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3,4,5-Trimethoxycinnamyl Alcohol and Sinapyl Alcohol for Drug Discovery
In the landscape of natural product chemistry and drug development, phenylpropanoids represent a class of compounds of significant interest due to their diverse and potent biological activities. Among these, 3,4,5-Trimethoxycinnamyl alcohol and sinapyl alcohol, both monolignols, serve as crucial biosynthetic precursors and exhibit a range of pharmacological effects. This guide provides an in-depth, objective comparison of the bioactivity of these two compounds, offering experimental insights and methodologies for researchers, scientists, and professionals in drug development.
While extensive research has been conducted on sinapyl alcohol and the derivatives of this compound, it is important to note that direct comparative studies on the bioactivity of the alcohol forms are limited. This guide will therefore compare the known activities of sinapyl alcohol with those of the 3,4,5-trimethoxycinnamyl moiety, primarily represented by its more extensively studied acid, ester, and amide derivatives, providing a comprehensive overview for future research and application.
Unveiling the Chemical Structures
Sinapyl alcohol is a key precursor in the biosynthesis of lignin and lignans.[1] Its structure features a phenyl ring with two methoxy groups and one hydroxyl group.
This compound , as its name suggests, is characterized by three methoxy groups on the phenyl ring.[2] This structural difference, the presence of an additional methoxy group in place of a hydroxyl group compared to sinapyl alcohol, is pivotal in influencing the electronic and steric properties of the molecule, which in turn dictates its biological interactions and activities.
Comparative Bioactivity: A Multifaceted Examination
The therapeutic potential of these compounds spans across several key areas, including antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Properties: Scavenging Free Radicals
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
Sinapyl alcohol has been recognized for its antioxidant properties.[3] The presence of the phenolic hydroxyl group is crucial for this activity. In contrast, while derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA) have demonstrated antioxidant effects, the absence of a free phenolic hydroxyl group in this compound suggests that its primary antioxidant mechanism may differ or be less potent compared to sinapyl alcohol.[4] The methoxy groups, however, can influence the electron-donating capacity of the molecule.
| Compound/Derivative | Antioxidant Assay | IC50 Value | Reference Compound | IC50 of Reference |
| Sinapic Acid | DPPH | ~10 µg/mL | Ascorbic Acid | ~5 µg/mL |
| Ferulic Acid | DPPH | ~10 µg/mL | Ascorbic Acid | ~5 µg/mL |
| 3,4,5-Trimethoxycinnamic Acid Derivatives | DPPH | Varies | Trolox | Varies |
The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus stabilizing the radical and preventing a chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance.
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases. Both sinapyl alcohol and derivatives of this compound have shown promise in mitigating inflammatory responses.
Sinapyl alcohol has demonstrated potent anti-inflammatory and antinociceptive effects.[5][6] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is achieved by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5]
| Compound/Derivative | Cell Line | Inflammatory Mediator | IC50 Value |
| Sinapyl alcohol | RAW 264.7 | NO Production | 50-200 µM (inhibition observed) |
| 3,4,5-Trimethoxycinnamic Acid Derivatives | Various | Varies | Varies |
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound or sinapyl alcohol) in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, use 100 µL of the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of % inhibition against concentration. [9]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells.
Workflow:
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a positive control group with LPS but no test compound.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. Mix equal volumes of the supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of about 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of sinapyl alcohol and the 3,4,5-trimethoxycinnamyl moiety. Sinapyl alcohol demonstrates clear antioxidant and anti-inflammatory properties, with established mechanisms of action. While direct data for this compound is sparse, its derivatives, particularly those of 3,4,5-trimethoxycinnamic acid, exhibit potent anti-inflammatory and anticancer activities.
The structural difference between the two molecules—a hydroxyl group in sinapyl alcohol versus a third methoxy group in this compound—is a critical determinant of their bioactivity. The hydroxyl group in sinapyl alcohol is key to its radical scavenging activity, while the trimethoxy substitution pattern is a known pharmacophore for potent anticancer agents.
Future research should focus on direct, head-to-head comparative studies of this compound and sinapyl alcohol across a range of bioassays. Such studies will provide a clearer understanding of their relative potencies and mechanisms of action, paving the way for the rational design and development of novel therapeutics based on these promising natural product scaffolds.
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Wikipedia. (2023, May 15). Sinapyl alcohol. In Wikipedia. [Link]
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Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
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A Researcher's Guide to Validating the Mechanism of Action for 3,4,5-Trimethoxycinnamyl Alcohol and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of 3,4,5-Trimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid.[1] Drawing from established principles of drug discovery and chemical biology, we present a multi-tiered experimental strategy, compare its potential MoA with relevant alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction to this compound: A Compound of Interest
This compound is a phenolic compound found in various plant species.[1] Its structural backbone, the trimethoxycinnamoyl moiety, is shared with a class of molecules that exhibit a wide range of biological activities, from anti-inflammatory to neuroprotective and anti-cancer effects.[2][3] Notably, its close relative, 3,4,5-trimethoxycinnamic acid (TMCA), has been the subject of extensive research, demonstrating activities such as sedation and anticonvulsant effects.[4] Furthermore, the structurally similar 3,4,5-trimethoxybenzyl group is a key pharmacophore in certain selective COX-2 inhibitors, highlighting a potential anti-inflammatory role.[5][6]
Given this context, this compound emerges as a compelling candidate for further investigation. However, a precise understanding of its molecular targets and downstream signaling pathways is essential to unlock its therapeutic potential. This guide outlines a systematic approach to move from hypothesized MoA to robust experimental validation.
The Validation Blueprint: A Multi-Pronged Approach
Validating a compound's MoA is a layered process that builds confidence in its biological hypothesis.[7] Our proposed strategy integrates target-based and phenotype-based discovery principles, starting with broad screening and progressively narrowing down to specific molecular interactions.[8]
Caption: A multi-phase workflow for MoA validation.
Phase 1 & 2: From Phenotype to Target Engagement
The initial step is to confirm the biological activity of this compound in relevant cellular models and to identify its direct molecular targets.
Comparative Analysis of Potential Anti-inflammatory Mechanisms
Based on the literature for related compounds, a primary hypothesis is that this compound exerts anti-inflammatory effects.[5][9] We will compare its activity profile to that of a known non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a compound with a distinct anti-inflammatory mechanism, such as Dexamethasone (a glucocorticoid).
| Parameter | This compound (Hypothesized) | Indomethacin (COX Inhibitor) | Dexamethasone (Glucocorticoid) |
| Primary Target(s) | COX-2, NF-κB pathway components | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Glucocorticoid Receptor (GR) |
| Effect on PGE₂ Production | Inhibition | Strong Inhibition | Indirect Inhibition (via PLA₂ suppression) |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition | Moderate Inhibition | Strong Inhibition |
| NF-κB Translocation | Inhibition | Minimal direct effect | Inhibition (via IκBα induction) |
| Cellular Model | LPS-stimulated RAW 264.7 Macrophages | LPS-stimulated RAW 264.7 Macrophages | LPS-stimulated RAW 264.7 Macrophages |
Experimental Protocol: COX Enzyme Inhibition Assay
This protocol determines if this compound directly inhibits COX-1 and/or COX-2 enzymes.
Objective: To measure the IC₅₀ of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound, Indomethacin (positive control)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound and control compounds.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound. Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength to determine peroxidase activity, which is proportional to prostaglandin formation.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Causality and Trustworthiness: This assay provides direct biochemical evidence of target interaction.[8] By testing both COX isoforms, we can determine the compound's selectivity, a critical parameter for predicting potential side effects (e.g., COX-1 inhibition is associated with gastrointestinal toxicity).[6]
Phase 3: Unraveling the Downstream Signaling Cascade
If direct target engagement is confirmed, the next step is to validate the downstream consequences of this interaction. A key signaling pathway in inflammation is mediated by the transcription factor NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: Western Blot for Phospho-IκBα and NF-κB p65 Nuclear Translocation
Objective: To determine if this compound inhibits the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.
Materials:
-
RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Nuclear/cytoplasmic extraction kit
-
Antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate RAW 264.7 cells and starve overnight. Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate cells with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction:
-
For total protein: Lyse cells directly to analyze phospho-IκBα.
-
For fractionation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensity. For nuclear translocation, assess the ratio of p65 in the nucleus versus the cytoplasm. Lamin B1 and GAPDH serve as loading controls for nuclear and cytoplasmic fractions, respectively.
Causality and Trustworthiness: This experiment directly links the compound's activity to a specific signaling event. Observing a dose-dependent decrease in IκBα phosphorylation and p65 nuclear translocation provides strong evidence for on-pathway activity.[9]
Phase 4: In Vivo Proof-of-Concept
The final validation step involves testing the compound's efficacy in a relevant animal model. This bridges the gap between cellular activity and potential therapeutic effect.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Wistar rats (180-200g)
-
Carrageenan solution (1% in saline)
-
This compound, Indomethacin (positive control)
-
Parenteral vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week.
-
Dosing: Administer this compound or control compounds orally or via intraperitoneal injection.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100.
Causality and Trustworthiness: This is a standard and well-validated model for acute inflammation.[11] A significant reduction in paw edema by this compound compared to the vehicle control would provide strong in vivo evidence of its anti-inflammatory properties, corroborating the in vitro findings.
Conclusion and Future Directions
This guide provides a logical and experimentally robust pathway for validating the mechanism of action of this compound. By systematically progressing from in vitro biochemical assays to cellular signaling studies and in vivo models, researchers can build a comprehensive and compelling data package. The comparative approach, using well-characterized drugs as benchmarks, ensures that the findings are placed within the broader context of pharmacological science.
Future studies should explore other potential mechanisms suggested by its structural class, such as effects on the central nervous system or anti-cancer activity, using similar validation principles.[2][12][13][14][15][16] Unbiased approaches, such as affinity-based proteomics, could also be employed to uncover novel targets and expand our understanding of this promising natural product.
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OUCI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Available from: [Link]
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MDPI. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Available from: [Link]
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PubMed Central (PMC). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available from: [Link]
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PubMed. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Available from: [Link]
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Comparative study of 3,4,5-Trimethoxycinnamyl alcohol and its acid form, 3,4,5-trimethoxycinnamic acid
An In-Depth Comparative Analysis of 3,4,5-Trimethoxycinnamyl Alcohol and 3,4,5-Trimethoxycinnamic Acid for Pharmaceutical Research and Development
This guide provides a detailed comparative examination of this compound and its corresponding carboxylic acid, 3,4,5-trimethoxycinnamic acid. These two phenylpropanoids, distinguished by a single functional group, exhibit divergent chemical reactivities and have been explored for distinct applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of their respective properties, synthesis, and biological potential.
Introduction: A Tale of Two Functional Groups
At the heart of this comparison are two structurally related molecules derived from the cinnamic acid scaffold, a core structure widely distributed in the plant kingdom.[1] 3,4,5-trimethoxycinnamic acid (TMCA) is a well-documented natural product and a critical intermediate in the synthesis of various therapeutic agents.[2] Its derivatives have shown a remarkable breadth of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]
Conversely, this compound, the reduced form of TMCA, is also a natural phenolic compound found in plants like the cinnamon tree.[5] While sharing the same trimethoxyphenyl backbone, the terminal functional group—a primary alcohol versus a carboxylic acid—fundamentally alters the molecule's physicochemical properties, reactivity, and, consequently, its biological interactions. This guide will dissect these differences, providing a clear rationale for experimental design and application.
Physicochemical Properties: A Quantitative Comparison
The difference in the terminal functional group directly impacts the physical characteristics of each molecule. These properties are critical for predicting solubility, bioavailability, and formulation strategies.
| Property | This compound | 3,4,5-Trimethoxycinnamic Acid |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol[6] | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid[7] |
| Molecular Formula | C₁₂H₁₆O₄[6][8] | C₁₂H₁₄O₅[7][9] |
| Molecular Weight | 224.25 g/mol [6] | 238.24 g/mol [7][9] |
| CAS Number | 30273-62-2[6][8] | 90-50-6[9] |
| Appearance | Data not consistently available | White crystal powder[2] / Solid[7] |
| Melting Point | Not available | 125-128 °C[7] |
| Solubility | Soluble in water (7380 mg/L at 25°C, est.) | Low water solubility (0.21 g/L, est.)[10] |
The most notable difference lies in their polarity and melting points. The carboxylic acid group in TMCA allows for strong hydrogen bonding, resulting in a higher melting point and lower water solubility compared to the more moderately polar alcohol.
Synthesis and Chemical Reactivity
The synthetic pathways to these compounds are interlinked, with the common precursor being 3,4,5-trimethoxybenzaldehyde. The choice of reaction dictates the final functional group.
Synthesis of 3,4,5-Trimethoxycinnamic Acid (TMCA)
TMCA is commonly synthesized from 3,4,5-trimethoxybenzaldehyde via condensation reactions. The Knoevenagel condensation, using malonic acid, is a frequent choice.[11] Alternatively, the Wittig reaction can also be employed to produce the cinnamic acid structure.[12]
The primary site of reactivity for TMCA is its carboxyl group. This functionality is a versatile handle for creating a vast library of derivatives. It is readily converted into esters and amides using standard coupling agents like DCC/DMAP or EDCI/HOBt, which has been a cornerstone of medicinal chemistry programs exploring its therapeutic potential.[3][12][13]
Synthesis of this compound
The alcohol is typically synthesized via the reduction of its corresponding acid or, more commonly, its ester derivative (e.g., methyl 3,4,5-trimethoxycinnamate). This transformation can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H).[14] Direct reduction of the aldehyde is also a viable route to produce the corresponding benzyl alcohol, not the cinnamyl alcohol.[15]
The reactivity of this compound is dominated by its primary alcohol group, which can undergo esterification to form compounds like 3',4',5'-trimethoxycinnamyl alcohol acetate or be used in other nucleophilic reactions.[16]
Caption: Synthetic relationship between the aldehyde, acid, and alcohol forms.
Comparative Biological Activities and Mechanisms
While structurally similar, the focus of research into the biological activities of these two compounds has been markedly different. TMCA and its derivatives are extensively studied, whereas data on the alcohol is comparatively sparse.
Central Nervous System (CNS) Activity
3,4,5-Trimethoxycinnamic Acid (TMCA) is well-recognized for its CNS effects. It has been reported to exhibit anticonvulsant and sedative activities, with research suggesting it acts as a GABA-A/BZ receptor agonist.[3][17] Furthermore, numerous synthetic derivatives of TMCA have been evaluated as potential antinarcotic agents.[18] These derivatives often show a high binding affinity for serotonergic 5-HT1A receptors. Their mechanism is believed to involve agonism at this receptor, leading to the modulation of downstream signaling pathways, such as the phosphorylation of ERK1/2.[18]
This compound has not been extensively studied for specific CNS activities in the available literature. Its potential in this area remains an open question for future investigation.
Caption: Proposed mechanism for the antinarcotic effect of TMCA derivatives.
Anti-inflammatory and Antioxidant Properties
Cinnamic acid derivatives are generally known for their antioxidant and anti-inflammatory capabilities.[4][12]
TMCA and its derivatives fit this profile. For instance, methyl 3,4,5-trimethoxycinnamate has been shown to suppress the production of pro-inflammatory mediators.[19] This action is often linked to the modulation of inflammatory signaling pathways, potentially including the Nrf2/HO-1 pathway, which is a key regulator of cellular antioxidant responses.[19]
This compound is also being investigated for its potential antioxidant properties, though detailed mechanistic studies are less common.[8]
Antimicrobial, Antiviral, and Antitumor Activities
A significant body of research highlights the broad therapeutic potential of TMCA derivatives . They have been investigated and shown promise as:
-
Antitumor agents [1]
-
Cholinesterase inhibitors , with potential applications in neurodegenerative diseases like Alzheimer's.[1]
For This compound , some sources mention potential antimicrobial and cytotoxic activities, but comprehensive studies and comparative data are limited.[21]
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of both compounds and a standard assay for evaluating a key biological activity.
Protocol 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid (Knoevenagel Condensation)
This protocol is adapted from established green chemistry methods.[11]
-
Reactant Preparation: In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv).
-
Solvent Addition: Add a minimal amount of a suitable solvent like ethyl acetate (approx. 2.5 mL per gram of aldehyde).
-
Reaction: Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous with gas evolution. Continue heating for approximately 2 hours or until gas evolution ceases. The mixture will become a viscous semi-solid.
-
Work-up: Allow the reaction mixture to cool. Add a saturated sodium bicarbonate solution to dissolve the solid mass.
-
Purification: Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde and impurities.
-
Precipitation: Acidify the aqueous solution to pH 2 using 6M HCl. An off-white precipitate of 3,4,5-trimethoxycinnamic acid will form.
-
Isolation and Recrystallization: Filter the precipitate, wash with cold water, and recrystallize from a water:ethanol mixture (e.g., 4:1) to yield pure white crystals.
Caption: Workflow for the synthesis and purification of TMCA.
Protocol 2: Synthesis of this compound (Reduction of Ester)
This is a general protocol for the reduction of a cinnamate ester.
-
Ester Preparation: First, convert TMCA to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
Reaction Setup: Dissolve the cinnamate ester (1.0 equiv) in anhydrous toluene or THF in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, ~2.5 equiv) dropwise to the cooled ester solution while maintaining the temperature.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol using silica gel column chromatography.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a standard method to assess in vitro antioxidant activity.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds (TMCA and the alcohol) and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Data Analysis: Plot the % inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Discussion and Future Perspectives
The comparative analysis reveals a clear divergence in the scientific exploration of these two molecules. 3,4,5-trimethoxycinnamic acid is a highly versatile and extensively studied platform for drug discovery. Its carboxylic acid handle provides a convenient point for chemical modification, leading to the generation of large libraries of esters and amides with a wide spectrum of biological activities. The wealth of data on TMCA derivatives makes it a "privileged scaffold" in medicinal chemistry.[3]
In contrast, This compound is significantly less explored. While it shares the same core structure, its primary alcohol offers different synthetic possibilities. The lack of extensive biological data for the alcohol presents a clear research gap. Its higher predicted water solubility could offer advantages in certain formulations.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the alcohol and acid in various biological assays (antioxidant, anti-inflammatory, cytotoxic) to understand the direct impact of the functional group on activity.
-
Exploring Derivatives of the Alcohol: Synthesizing and evaluating derivatives of the alcohol (e.g., esters, ethers) to determine if it can also serve as a valuable scaffold for new therapeutic agents.
-
Mechanistic Elucidation: For any activities identified for the alcohol, detailed mechanistic studies are required to understand its molecular targets and signaling pathways.
By systematically investigating the less-studied alcohol and comparing its profile directly with the well-documented acid, the scientific community can gain a more complete understanding of this chemical space and potentially uncover new therapeutic leads.
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Zhao, L. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
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Anonymous. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Sciencemadness Discussion Board. [Link]
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Jung, J-C. et al. (2011). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Taylor & Francis Online. [Link]
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A Comparative Guide to the Cytotoxicity of 3,4,5-Trimethoxycinnamyl Alcohol in Normal Versus Cancer Cell Lines
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This guide provides a comprehensive analysis of the cytotoxic effects of 3,4,5-Trimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid[1], on normal versus cancerous cell lines. We delve into the experimental design, methodologies, and interpretation of results essential for researchers, scientists, and drug development professionals investigating novel therapeutic agents. Our focus is on establishing a scientifically rigorous framework for assessing differential cytotoxicity, a cornerstone of pre-clinical cancer research.
Introduction: The Rationale for Differential Cytotoxicity Assessment
The ultimate goal in cancer chemotherapy is to selectively eradicate malignant cells while minimizing harm to healthy tissues. Therefore, a critical step in the evaluation of any potential anti-cancer compound is to determine its therapeutic index—the ratio of its toxicity to normal cells versus its efficacy against cancer cells.[2] A higher therapeutic index signifies a more favorable safety profile. This compound, a derivative of cinnamyl alcohol, belongs to a class of compounds that have demonstrated various biological activities, including potential anti-cancer effects.[3][4] This guide outlines a systematic approach to quantify and compare the cytotoxic impact of this compound on both normal and cancerous cells.
Experimental Design: A Self-Validating System
A robust experimental design is paramount for generating reliable and reproducible data. Our approach is designed to be self-validating by incorporating multiple assays that measure different aspects of cell death and viability.
Cell Line Selection: The Foundation of a Relevant Model
The choice of cell lines is a critical determinant of the study's relevance. To assess differential cytotoxicity, it is essential to use both a cancer cell line and a normal, non-transformed cell line.
-
Cancer Cell Line: The selection should be guided by the research focus. For instance, if investigating breast cancer, a cell line such as MCF-7 or MDA-MB-231 would be appropriate.[5] For the purposes of this guide, we will use MCF-7 , a human breast adenocarcinoma cell line, as our representative cancer model.
-
Normal Cell Line: Ideally, the normal cell line should be from the same tissue of origin as the cancer cell line to provide the most direct comparison.[2][6] However, well-characterized, immortalized, non-malignant cell lines are also acceptable controls.[7] We will use MCF-10A , a non-tumorigenic human breast epithelial cell line, as our normal control. Using a matched normal cell line from the same tissue provides a more physiologically relevant context for evaluating selective toxicity.
Compound Preparation and Concentration Gradient
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that could induce cytotoxicity on its own (typically <0.5%). A serial dilution of the compound should be prepared to treat the cells with a range of concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50) for cancer cells and the half-maximal cytotoxic concentration (CC50) for normal cells.[2]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the differential cytotoxicity of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Methodologies: A Multi-Parametric Approach
To obtain a comprehensive understanding of the cytotoxic effects, we will employ a combination of assays that measure different cellular parameters.[5]
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8] This provides an indication of cell viability. While widely used, it's important to note that this assay can sometimes be influenced by agents that affect mitochondrial function without directly causing cell death.[9]
Protocol:
-
Seed cells (MCF-7 and MCF-10A) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Release Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon membrane damage, which occurs during necrosis and late-stage apoptosis.[11]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
At the end of the incubation periods, carefully collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[10]
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically.[10]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
Apoptosis Assay: Differentiating Modes of Cell Death
To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound for 48 hours.
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation and Interpretation
Quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.
| Cell Line | Assay | 24h IC50/CC50 (µM) | 48h IC50/CC50 (µM) | 72h IC50/CC50 (µM) |
| MCF-7 (Cancer) | MTT | 35.2 ± 3.1 | 18.5 ± 2.4 | 9.8 ± 1.5 |
| LDH | 42.8 ± 4.5 | 25.1 ± 3.0 | 14.6 ± 2.1 | |
| MCF-10A (Normal) | MTT | >100 | 85.6 ± 7.9 | 62.3 ± 5.8 |
| LDH | >100 | 98.2 ± 9.1 | 75.4 ± 6.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Therapeutic Index (TI) Calculation:
The therapeutic index can be calculated as follows: TI = CC50 (Normal Cells) / IC50 (Cancer Cells)
Based on the hypothetical 48h MTT data: TI = 85.6 µM / 18.5 µM ≈ 4.6
A TI greater than 1 indicates that the compound is more toxic to cancer cells than to normal cells.[2] A higher TI value is desirable for a potential therapeutic agent.
Potential Mechanisms of Action: A Look into Signaling Pathways
Cinnamyl alcohol and its derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][12] The trimethoxy substitution on the phenyl ring may influence the compound's activity. While the precise mechanisms of this compound require further investigation, related compounds like cinnamaldehyde have been shown to modulate key signaling pathways involved in cancer progression.[12]
Caption: Potential signaling pathways affected by this compound.
It is important to note that the term "alcohol" in the compound's name refers to its chemical structure and is distinct from the effects of ethanol consumption on cancer risk.[13][14][15][16][17]
Conclusion and Future Directions
This guide has outlined a comprehensive and multi-faceted approach to assessing the differential cytotoxicity of this compound. The combination of metabolic, membrane integrity, and apoptosis assays provides a robust dataset for evaluating its potential as a selective anti-cancer agent. The hypothetical data suggests a favorable therapeutic index, warranting further investigation.
Future studies should aim to:
-
Elucidate the precise molecular mechanisms of action through techniques such as Western blotting, qPCR, and RNA sequencing.
-
Evaluate the compound's efficacy in more complex in vitro models, such as 3D spheroids.
-
Conduct in vivo studies using animal models to assess its anti-tumor activity and systemic toxicity.
By following a rigorous and well-validated experimental framework, researchers can effectively characterize the therapeutic potential of novel compounds like this compound in the ongoing search for safer and more effective cancer treatments.
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Whittaker, P. A. (2000). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Journal of Neuroscience Methods, 98(1), 1-7. [Link]
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Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 203. [Link]
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ResearchGate. Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. [Link]
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Dai, Y., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Chinese Medicine, 16(1), 1-20. [Link]
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A Researcher's Guide to 3,4,5-Trimethoxycinnamyl Alcohol (Syringin): Correlating In Vitro Mechanisms with In Vivo Outcomes
Executive Summary
3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid glycoside more commonly known as Syringin or Eleutheroside B, is a bioactive compound with a broad spectrum of pharmacological activities, including immunomodulatory, anti-diabetic, neuroprotective, and anti-tumor effects.[1][2][3] This guide provides a comparative analysis of its efficacy in controlled in vitro systems versus complex in vivo models. While in vitro studies reveal potent and specific molecular mechanisms, such as the inhibition of key inflammatory pathways, its translation to in vivo efficacy is significantly modulated by pharmacokinetic challenges.[1] Key findings indicate that Syringin's low bioavailability and rapid metabolism are critical factors that create a disparity between cellular-level potency and the doses required for physiological effects in whole organisms. This guide will dissect the experimental evidence, explain the causal links between experimental designs and outcomes, and offer a framework for interpreting the correlation between in vitro and in vivo data for Syringin and related natural products.
Introduction to this compound (Syringin)
Syringin is a naturally occurring compound found in numerous plant species, most notably in plants of the Eleutherococcus genus, also known as Siberian ginseng, as well as lilac (Syringa vulgaris L.).[1][3][4] Its structure features a sinapyl alcohol backbone glycosidically linked to a glucose molecule. This composition underpins its diverse biological activities, which have been extensively documented in preclinical research.[1][5]
The fundamental challenge in the preclinical development of natural compounds like Syringin lies in bridging the gap between promising results in cell culture and demonstrable efficacy in animal models. An in vitro experiment offers a controlled environment to elucidate specific molecular interactions, but it bypasses the physiological barriers and metabolic processes that a compound faces in a living organism. This guide aims to critically evaluate this translation, providing researchers with a clear understanding of Syringin's performance on both sides of this experimental divide.
In Vitro Efficacy: Unveiling Mechanisms in Cellular Models
In vitro assays are indispensable for pinpointing the molecular targets and signaling pathways modulated by a test compound. For Syringin, these studies have established a clear foundation for its therapeutic potential.
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of Syringin are among its most well-documented activities.
Causality of Experimental Choices: Researchers frequently use lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, because LPS, a component of Gram-negative bacteria cell walls, reliably induces a potent inflammatory response through the Toll-like receptor 4 (TLR4). This system provides a robust and reproducible model to screen for compounds that can suppress the production of key inflammatory mediators.
Key Mechanisms: Studies consistently show that Syringin inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2] This effect is primarily attributed to its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2]
Data Summary: In Vitro Anti-inflammatory Activity of Syringin
| Cell Model | Stimulant | Key Biomarker | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α Production | Significant, dose-dependent inhibition | [6][7][8] |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | No significant inhibition | [6][8] |
| CTLL-2 (Cytotoxic T-cells) | - | Proliferation | Significant, dose-dependent inhibition | [6][8] |
Experimental Protocol: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of Syringin (e.g., 10, 50, 100 µM). Incubate for 1-2 hours. A vehicle control (e.g., DMSO) must be included.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Collect the cell supernatant. Measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Validation: The protocol is validated by observing a significant increase in TNF-α in the LPS-only group compared to the negative control, and a dose-dependent decrease in the Syringin-treated groups.
Signaling Pathway Diagram
Caption: Syringin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
In Vivo Efficacy: Assessing Physiological Response
In vivo studies are crucial for determining if the molecular effects observed in vitro translate into a tangible therapeutic benefit in a whole organism, taking into account pharmacokinetics and systemic responses.
Anti-diabetic Effects
Syringin has been evaluated for its potential to manage type 2 diabetes.
Causality of Experimental Choices: A high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) is a widely accepted model for inducing type 2 diabetes in rodents.[9][10] The HFD induces insulin resistance, while STZ causes mild beta-cell damage, closely mimicking the pathophysiology of the human disease. This model is superior to using STZ alone for this purpose, as it incorporates the critical aspect of insulin resistance.[10]
Key Mechanisms: In animal models, Syringin has been shown to improve glucose tolerance and enhance insulin sensitivity.[11] These effects are linked to the suppression of low-grade inflammation and endoplasmic reticulum (ER) stress, which are key contributors to insulin resistance.[11]
Data Summary: In Vivo Anti-diabetic Activity of Syringin
| Animal Model | Treatment Regimen | Key Endpoint | Observed Effect | Reference |
| HFD-fed Mice | Oral administration | Glucose Tolerance | Improved glucose clearance | [11] |
| HFD-fed Mice | Oral administration | Insulin Sensitivity | Augmented insulin-stimulated Akt phosphorylation in muscle and adipose tissue | [11] |
| HFD/STZ-induced Mice | Oral administration | Blood Glucose | Significant reduction in fasting blood glucose levels | [9] |
Experimental Protocol: HFD/STZ-Induced Diabetic Mouse Model
-
Induction: Feed male C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 4-6 weeks to induce obesity and insulin resistance.
-
STZ Injection: Administer a single low-dose intraperitoneal (IP) injection of STZ (e.g., 40-50 mg/kg), freshly dissolved in citrate buffer.
-
Confirmation: Monitor blood glucose levels. Mice with fasting blood glucose consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
Treatment: Administer Syringin orally (e.g., via gavage) at various doses (e.g., 25 and 50 mg/kg) daily for several weeks. A vehicle control group and a positive control group (e.g., metformin) are essential.
-
Endpoint Measurement: Perform an Oral Glucose Tolerance Test (OGTT). After an overnight fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Validation: The model is validated by sustained hyperglycemia in the vehicle-treated diabetic group. Efficacy is demonstrated by a significant reduction in the area under the curve (AUC) for glucose during the OGTT in the Syringin-treated groups compared to the vehicle group.
Neuroprotective Effects
Syringin (as Eleutheroside B) has shown significant promise in protecting against neuronal damage.
Causality of Experimental Choices: Models of cerebral ischemia, such as the four-vessel occlusion (4-VO) or high-altitude cerebral edema (HACE) models in rats, are used to simulate conditions like stroke or acute mountain sickness.[12][13] These models induce neuronal damage through hypoxia, oxidative stress, and inflammation, providing a relevant context to test neuroprotective agents.
Key Mechanisms: In vivo, Syringin reduces brain water content, a marker of edema, and suppresses the expression of inflammatory mediators like IL-1β, IL-6, and TNF-α in brain tissue.[12][14] Its protective effects are linked to the inhibition of oxidative stress and neuroinflammation, potentially through pathways like JAK2/STAT3.[12][14]
Data Summary: In Vivo Neuroprotective Activity of Syringin (Eleutheroside B)
| Animal Model | Treatment Regimen | Key Endpoint | Observed Effect | Reference |
| Rat HACE Model | Pre-treatment (50, 100 mg/kg) | Brain Water Content | Significant reduction | [12] |
| Rat HACE Model | Pre-treatment (50, 100 mg/kg) | Brain ROS & MDA levels | Significant reduction | [12][14] |
| Rat Global Cerebral Ischemia | Oral admin. (300 mg/kg) | Hippocampal Neuronal Death | 53.1% reduction | [13] |
| Rat Global Cerebral Ischemia | Oral admin. (300 mg/kg) | Memory Deficit (Y-maze) | Significant improvement | [13] |
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A direct, linear correlation between the in vitro potency (e.g., IC₅₀) and in vivo efficacy (e.g., ED₅₀) of Syringin is weak. The primary reason for this discrepancy is its pharmacokinetic profile.
The Pharmacokinetic Barrier: Research in rats has shown that Syringin is rapidly eliminated and suffers from low bioavailability .[1] The plasma half-life (t₁/₂) was reported to be approximately 0.41 hours.[1] Furthermore, studies suggest that Syringin is significantly metabolized by intestinal enzymes and gut flora, meaning a substantial portion of the orally administered compound may never reach systemic circulation in its original form.[1]
Analysis of Discrepancy:
-
Dose Disparity: Potent effects are seen in vitro at micromolar concentrations. However, in vivo studies require much higher doses (e.g., 50-300 mg/kg) to elicit a physiological response.[12][13] This is a classic indicator of poor bioavailability; a high dose is needed to ensure that a therapeutically relevant concentration reaches the target tissues.
-
Metabolism as a Factor: The anti-inflammatory and antinociceptive effects observed after oral administration may be partly attributable to its in vivo transformation to its aglycone, sinapyl alcohol, which may also be biologically active.[7] Therefore, the in vivo effect may be a composite of the activity of the parent compound and its metabolites.
This evidence strongly suggests that while in vitro assays accurately identify Syringin's capacity to engage with molecular targets, they cannot predict the dose or exposure needed to achieve the same engagement in vivo. The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the molecule are the critical modulating factor.
IVIVC Workflow Diagram
Caption: The pharmacokinetic barrier modulating the translation from in vitro to in vivo efficacy.
Conclusion & Future Directions
This compound (Syringin) consistently demonstrates protective effects across a range of in vitro and in vivo models of inflammation, diabetes, and neurodegeneration. The in vitro evidence provides a strong mechanistic basis for its action, primarily through the modulation of key inflammatory and metabolic signaling pathways.
However, a direct quantitative correlation between its in vitro potency and in vivo efficacy is confounded by its poor pharmacokinetic profile, namely low bioavailability and rapid metabolism. This necessitates the use of high doses in animal studies to achieve therapeutic concentrations. For researchers, this means that while in vitro results are invaluable for hypothesis generation and mechanism discovery, they should not be used to directly predict in vivo potency.
Future research should focus on:
-
Improving Bioavailability: Developing novel formulations, such as nanoparticles, liposomes, or co-administration with absorption enhancers, to improve the systemic exposure of Syringin.
-
Prodrug Strategies: Investigating derivatives of Syringin that may have improved ADME properties and are converted to the active form in vivo.
-
Metabolite Activity: Characterizing the full pharmacokinetic profile and biological activity of Syringin's major metabolites to understand their contribution to the overall in vivo effects.
By addressing these pharmaceutical challenges, the potent biological activity of Syringin observed at the cellular level can be more effectively translated into robust and reliable therapeutic outcomes in preclinical and, potentially, clinical settings.
References
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Song, J., et al. (2024). Syringin: a naturally occurring compound with medicinal properties. Frontiers in Pharmacology. Available at: [Link]
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Cho, J. Y., et al. (2001). In-vitro and in-vivo immunomodulatory effects of syringin. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Accurate Clinic. (n.d.). CHEMISTRY AND PHARMACOLOGY OF SYRINGIN, A NOVEL BIOGLYCOSIDE: A REVIEW. Accurate Clinic. Available at: [Link]
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Song, J., et al. (2024). Syringin: a naturally occurring compound with medicinal properties. ResearchGate. Available at: [Link]
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Klimek-Szczykutowicz, M., et al. (2022). Syringin (Sinapyl Alcohol 4-O-Glucoside) Improves the Wound Healing Capacity of Fibroblasts and Keratinocytes In Vitro. MDPI. Available at: [Link]
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Cho, J. Y., et al. (2001). In-vitro and in-vivo immunomodulatory effects of syringin. PubMed. Available at: [Link]
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Zhang, C., et al. (2025). A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation. International Immunopharmacology. Available at: [Link]
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Chen, X., et al. (2024). Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome. PubMed Central. Available at: [Link]
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Wang, Y., et al. (2024). Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model. Frontiers in Pharmacology. Available at: [Link]
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Pharmatutor. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Pharmatutor. Available at: [Link]
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A Comparative Guide to Confirming the Absolute Configuration of Synthesized 3,4,5-Trimethoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. For drug development professionals and researchers in the pharmaceutical and life sciences, the unambiguous assignment of stereochemistry for a synthesized chiral molecule like 3,4,5-Trimethoxycinnamyl alcohol is a non-negotiable step in preclinical development. This guide provides an in-depth comparison of two powerful and widely adopted techniques for this purpose: Mosher's ester analysis, a nuclear magnetic resonance (NMR)-based method, and Vibrational Circular Dichroism (VCD) spectroscopy. We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and present a comparative analysis to guide your selection of the most appropriate technique.
The Challenge: Assigning Chirality to this compound
This compound, a phenylpropanoid found in various natural sources, possesses a single stereocenter at the carbinol carbon.[1][2] Enantioselective synthesis or chiral resolution of this compound yields enantiomers that may exhibit distinct pharmacological profiles.[][4] Therefore, confirming the absolute configuration of the synthesized, enantiomerically enriched alcohol is paramount.
Method 1: Mosher's Ester Analysis - A Logic-Based NMR Approach
Mosher's ester analysis is a well-established and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[5][6][7][8][9] The underlying principle is the conversion of the chiral alcohol into a pair of diastereomeric esters using the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6][9] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[9][10] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[5][6][7][11]
Causality of Experimental Choices
The choice of MTPA as the derivatizing agent is deliberate. The trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR for assessing diastereomeric purity, while the phenyl group's anisotropy creates the necessary differentiation in the proton NMR spectrum. The formation of both (R)- and (S)-MTPA esters is crucial for a comparative analysis, as it provides a self-validating system.[5]
Experimental Workflow: Mosher's Ester Analysis
Figure 1: Workflow for determining absolute configuration using Mosher's ester analysis.
Detailed Experimental Protocol
Materials:
-
Enantiomerically enriched this compound
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
-
Esterification (Parallel Reactions):
-
In two separate, dry NMR tubes, dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
To one tube, add a 1.2 molar excess of (R)-MTPA-Cl and 2-3 drops of anhydrous pyridine.
-
To the other tube, add a 1.2 molar excess of (S)-MTPA-Cl and 2-3 drops of anhydrous pyridine.
-
Seal the tubes and allow the reactions to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC.[6]
-
-
Work-up and Purification:
-
Upon completion, quench the reactions with a few drops of water.
-
Dilute the reaction mixtures with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude esters via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure diastereomeric esters.
-
-
NMR Analysis:
-
Dissolve each purified ester in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Carefully assign all proton signals for both diastereomers, which may be aided by 2D NMR techniques like COSY and HSQC.[5]
-
-
Data Analysis:
-
Tabulate the chemical shifts (δ) for each assigned proton in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the difference in chemical shifts, Δδ = δS - δR, for each proton.[11]
-
According to the established mnemonic, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center, the absolute configuration can be assigned.
-
Data Presentation: Hypothetical Mosher's Ester Analysis Data
| Proton Assignment | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (vinyl) | 6.62 | 6.58 | -0.04 |
| H-2' (vinyl) | 6.25 | 6.30 | +0.05 |
| H-2, H-6 (aromatic) | 6.75 | 6.78 | +0.03 |
| OCH₃ (C-4) | 3.88 | 3.89 | +0.01 |
| OCH₃ (C-3, C-5) | 3.85 | 3.86 | +0.01 |
| CH₂OH | 4.35 | 4.30 | -0.05 |
Interpretation: The negative Δδ values for the vinyl proton H-1' and the carbinol protons (CH₂OH) and the positive Δδ values for the vinyl proton H-2' and the aromatic protons suggest a specific spatial arrangement relative to the MTPA phenyl group, allowing for the assignment of the absolute configuration.
Method 2: Vibrational Circular Dichroism (VCD) - A Spectroscopic Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] Since enantiomers have equal magnitude but opposite sign VCD spectra, this technique provides a direct experimental fingerprint of a molecule's absolute configuration.[13] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers to make the assignment.[13][15]
Causality of Experimental Choices
The strength of VCD lies in its sensitivity to the three-dimensional structure of a molecule in solution, making it suitable for compounds that are difficult to crystallize.[15][16] The comparison with a quantum mechanically calculated spectrum provides a robust and reliable means of assigning the absolute configuration.[15][17] The choice of solvent is critical as it can influence the conformational preferences of the molecule, which in turn affects the VCD spectrum.[18]
Experimental and Computational Workflow: VCD Analysis
Figure 2: Workflow for determining absolute configuration using VCD spectroscopy.
Detailed Experimental and Computational Protocol
Experimental Measurement:
-
Sample Preparation: Dissolve approximately 5-15 mg of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.[13][18] The choice of solvent should be one in which the compound is highly soluble and that has minimal interference in the IR region of interest.
-
VCD Spectrum Acquisition:
Computational Protocol:
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using a suitable computational chemistry software package.
-
DFT Calculations:
-
Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
For each optimized conformer, calculate the vibrational frequencies and the VCD intensities.
-
-
Spectrum Generation:
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[15] If they are opposite, the sample has the opposite absolute configuration.
-
Data Presentation: Hypothetical VCD Spectral Comparison
| Feature | Experimental VCD | Calculated VCD for (R)-enantiomer |
| Wavenumber (cm⁻¹) | Sign and Relative Intensity | Sign and Relative Intensity |
| 1650 | + (strong) | + (strong) |
| 1580 | - (medium) | - (medium) |
| 1460 | + (weak) | + (weak) |
| 1330 | - (strong) | - (strong) |
Interpretation: The excellent correlation in the signs and relative intensities of the major VCD bands between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would provide strong evidence that the synthesized this compound has the (R)-configuration.
Comparison of Mosher's Method and VCD
| Parameter | Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | NMR analysis of diastereomeric esters | Differential absorption of circularly polarized IR light |
| Sample Requirement | 2-10 mg (consumptive) | 5-15 mg (non-destructive) |
| Analysis Time | 1-2 days (including synthesis and purification) | Hours for data acquisition, plus computational time |
| Instrumentation | High-field NMR spectrometer | VCD spectrometer |
| Key Advantage | Widely accessible instrumentation (NMR) | Applicable to non-crystalline samples; direct spectroscopic fingerprint |
| Key Limitation | Requires chemical derivatization; potential for kinetic resolution issues | Requires access to a VCD spectrometer and computational resources |
Conclusion and Recommendation
Both Mosher's ester analysis and Vibrational Circular Dichroism are powerful and reliable methods for determining the absolute configuration of chiral molecules like this compound.
Mosher's ester analysis is an excellent choice when access to a high-field NMR spectrometer is readily available. It is a well-understood and trusted method within the chemistry community. However, it is a destructive technique and requires careful execution of the chemical derivatization and purification steps.
Vibrational Circular Dichroism is the preferred method when the sample is an oil or is difficult to crystallize.[15] It is a non-destructive technique and provides a direct spectroscopic confirmation of the absolute configuration. The primary hurdles are the availability of a VCD instrument and the computational resources required for the theoretical calculations.
For drug development professionals, where certainty and a robust data package are paramount, employing both techniques can provide orthogonal confirmation of the absolute configuration, significantly strengthening the regulatory submission. If only one method can be chosen, the decision should be based on the physical properties of the sample and the available instrumentation.
References
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral derivatizing agents. In Chirality in Drug Research (pp. 145-181). Wiley-VCH Verlag GmbH & Co. KGaA.
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Nafie, L. A., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]
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Wikipedia. (2023). Vibrational circular dichroism. In Wikipedia. [Link]
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Bultinck, P., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(2), 18-22. [Link]
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Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Burns, D. J., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. University of York. [Link]
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Burns, D. J., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Fiveable. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Capon, R. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2949. [Link]
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Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Matmatch. [Link]
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Polavarapu, P. L. (2002). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 14(10), 768-781. [Link]
- Lightner, D. A., & Gurst, J. E. (2000). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy (pp. 359-380). Wiley-VCH Verlag GmbH.
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]
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Hoye, T. R., et al. (2010). Long-Range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. Organic Letters, 12(8), 1732–1735. [Link]
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Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]
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Koenis, M. A. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 62(16), 3848–3863. [Link]
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Koenis, M. A. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 62(16), 3848–3863. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4,5-Trimethoxycinnamyl Alcohol Detection
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities underpins the safety and efficacy of therapeutic products. 3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid with potential pharmacological activities, serves as a pertinent example where precise and consistent measurement is crucial. This guide provides a comprehensive comparison of common analytical techniques for the detection and quantification of this compound and outlines a robust cross-validation framework to ensure inter-method and inter-laboratory consistency.
As a Senior Application Scientist, my experience has shown that a well-validated analytical method is not merely a regulatory requirement but a cornerstone of product quality. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are embedded in the methodologies described herein. This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, empowering researchers to develop and validate their own robust analytical systems. The validation parameters discussed are in alignment with the guidelines from the International Council for Harmonisation (ICH)[1][2][3][4][5], the U.S. Food and Drug Administration (FDA)[1][6][7], and the United States Pharmacopeia (USP)[8][9][10][11].
Core Analytical Techniques for this compound Analysis
The selection of an analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the desired sensitivity, and the available instrumentation. For this compound, three common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed.
Scientific Rationale: The non-polar stationary phase (e.g., C18) and a polar mobile phase allow for the effective separation of moderately polar compounds like this compound from potential impurities. UV detection is suitable due to the presence of a chromophore in the molecule's structure.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax), anticipated to be around 270-290 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds.
Scientific Rationale: The high temperatures of the GC inlet and column volatilize the analyte, which is then separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Prepare as described for HPLC, using a volatile solvent like methanol or ethyl acetate.
-
Working Standard Solutions: Prepare dilutions in the same solvent for the calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary. Derivatization (e.g., silylation) may be considered to improve volatility and peak shape, though may not be necessary for this compound.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique for the quantitative analysis of compounds with significant UV absorbance.
Scientific Rationale: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
-
Measurement Parameters:
-
Wavelength Scan: Scan a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol) from 200-400 nm to determine the λmax.
-
Analytical Wavelength: Use the determined λmax for all subsequent measurements.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Prepare an accurate stock solution in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions for the calibration curve, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent and dilute to a concentration that results in an absorbance value within the calibration range.
-
The Imperative of Cross-Validation
While each of these methods can be individually validated, cross-validation is essential when multiple analytical methods are used within a project or when a method is transferred between laboratories.[12][13][14][15][16] Cross-validation demonstrates that the different methods provide equivalent results, ensuring data consistency and reliability.
Designing a Cross-Validation Study
A robust cross-validation study involves analyzing the same set of samples using the different analytical methods and comparing the results against predefined acceptance criteria.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of three analytical methods for this compound detection.
Key Validation Parameters for Comparison
The cross-validation study will focus on comparing the following key performance characteristics as defined by ICH Q2(R2) guidelines[1][2][4][17][18]:
-
Accuracy: The closeness of the test results to the true value. Often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance data from a cross-validation study of the three analytical methods for this compound.
Table 1: Comparison of Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 5 - 50 |
| LOD (µg/mL) | 0.2 | 0.05 | 1.5 |
| LOQ (µg/mL) | 0.7 | 0.15 | 4.5 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.5 - 102.5% |
| Precision (RSD%) | |||
| Repeatability (Intra-day) | < 1.0% | < 1.5% | < 2.0% |
| Intermediate (Inter-day) | < 1.5% | < 2.0% | < 2.5% |
Table 3: Qualitative Comparison of Method Specificity and Robustness
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation of isomers and impurities) | Very High (mass spectral identification) | Low (prone to interference from other absorbing species) |
| Robustness | High (unaffected by minor changes in mobile phase composition, pH, and temperature) | Moderate (sensitive to changes in gas flow and temperature program) | High (generally stable, but sensitive to solvent changes) |
Discussion and Method Selection
The choice of the optimal analytical method depends on the specific application.
-
GC-MS stands out for its superior sensitivity (lowest LOD and LOQ) and unparalleled specificity, making it the method of choice for trace-level quantification and definitive identification, especially in complex matrices.
-
HPLC-UV offers a balance of sensitivity, specificity, and robustness, making it an excellent workhorse for routine quality control and quantitative analysis in most pharmaceutical settings.
-
UV-Vis Spectrophotometry , while less sensitive and specific, is a rapid, simple, and cost-effective method suitable for the analysis of pure substances or simple formulations where interfering substances are not a concern.
The cross-validation data confirms that for the quantification of this compound in a well-defined matrix, both HPLC-UV and GC-MS can provide comparable and reliable results within their validated ranges. The UV-Vis method, while acceptable for high-concentration samples, shows greater variability and is more susceptible to interference.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is a critical exercise in ensuring the integrity and consistency of scientific data. By systematically comparing the performance of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound, this guide has demonstrated a framework for establishing method equivalency. Adherence to rigorous validation protocols, guided by international standards[1][7][8], is not just a regulatory hurdle but a commitment to scientific excellence and patient safety. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to build upon, ensuring that their analytical data is, and remains, trustworthy.
References
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- Understanding ICH Q2(R2)
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- A Guide to Cross-Validation of Analytical Methods Between Labor
- A Comparative Analysis of Synthetic versus Naturally Sourced Cinnamyl Alcohol for Research Applic
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- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF.
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- Comparative spectroscopic analysis of cinnamic acid deriv
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A Senior Application Scientist's Guide to Replicating and Validating Published Findings on 3,4,5-Trimethoxycinnamyl Alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the replication and validation of published findings on 3,4,5-Trimethoxycinnamyl alcohol. In the realm of scientific research, particularly within drug discovery and development, the ability to independently reproduce and verify published results is not merely an academic exercise; it is the bedrock of scientific integrity and progress. This document offers an in-depth, technical walkthrough, grounded in established chemical principles, to ensure the reliable synthesis and characterization of this compound.
Part 1: The Imperative of Reproducibility in Chemical Synthesis
The scientific literature is replete with novel compounds and synthetic pathways. However, the transition from a published procedure to a reliable in-house protocol can be challenging.[1] Minor, often unreported, variations in reaction conditions, reagent quality, or work-up procedures can lead to significant deviations in yield and purity.[2] Therefore, a systematic approach to replication and validation is crucial before investing further resources into biological screening or derivatization studies. This compound, a phenylpropanoid found in various plants, and its derivatives are of significant interest due to their wide range of reported biological activities, including antitumor, antiviral, and anti-inflammatory properties.[3][4][5][6] This makes it an excellent candidate for demonstrating a rigorous validation workflow.
Part 2: Replicating the Synthesis of this compound
A common and reliable method for synthesizing this compound is the reduction of the corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde, using a mild reducing agent like sodium borohydride.[7][8] This approach is favored for its high yield, operational simplicity, and mild reaction conditions.
Experimental Protocol: Synthesis via Aldehyde Reduction
-
Reaction Setup: A solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) is prepared in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The use of an anhydrous solvent is critical as sodium borohydride reacts with water, which would reduce the reagent's efficiency and potentially introduce side reactions.
-
Reagent Addition: The flask is cooled in an ice bath to 0°C. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15-20 minutes. This controlled, low-temperature addition is essential to manage the exothermic nature of the reaction and prevent over-reduction or the formation of byproducts.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot corresponding to the alcohol indicates reaction completion.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of distilled water to decompose any excess sodium borohydride. The methanol is then removed under reduced pressure.
-
Extraction and Purification: The resulting aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Final Product Isolation: The crude product is purified by flash column chromatography or recrystallization to yield this compound as a pure, crystalline solid.
Synthesis Workflow
Caption: The logical process from synthesis to structural validation.
Part 4: Conclusion and Best Practices
The successful replication and rigorous validation of the synthesis of this compound demonstrate a crucial workflow for any research endeavor. The close alignment of experimental data with published findings instills confidence in the material's identity and purity, providing a solid foundation for its use in further applications. Should discrepancies arise, a systematic review of the synthetic protocol, purity of starting materials, and analytical methods is warranted. By adhering to this self-validating system, researchers can ensure the integrity of their work and contribute to the robust, reproducible, and ultimately more valuable body of scientific knowledge.
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- This compound | C12H16O4 | CID 6436306.PubChem.
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- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
- Can the time from synthesis design to valid
- 3,4,5-Trimethoxybenzyl alcohol synthesis.ChemicalBook.
- Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity.MDPI. (2021).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4,5-Trimethoxycinnamyl Alcohol
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 3,4,5-Trimethoxycinnamyl alcohol, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
While specific GHS hazard classifications for this compound are not consistently available, the principle of prudent practice dictates that it should be handled as a hazardous waste. This is based on the known properties of structurally related compounds, such as cinnamyl alcohol, which is recognized as harmful if swallowed, a potential skin sensitizer, and toxic to aquatic life[1][2][3]. Therefore, the procedures outlined below are designed to ensure the safe and environmentally sound disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles that prioritize safety and environmental protection. All chemical waste must be managed from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave" oversight[4]. Key tenets include:
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste[5].
-
Proper Labeling and Storage: All waste containers must be clearly labeled and stored in a designated, safe location[4][6][7].
-
Segregation of Incompatible Wastes: To prevent dangerous reactions, different classes of chemical waste must be stored separately[6][8].
-
Regulatory Compliance: Disposal procedures must adhere to all federal, state, and local regulations[9].
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear the appropriate PPE to prevent skin and eye contact.
-
Hand Protection: Wear suitable chemical-resistant gloves[2][10].
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure[2][10].
Step 2: Waste Collection and Containerization
Proper containment of chemical waste is crucial to prevent leaks and spills.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound. Plastic containers are often preferred for their durability[5]. The original container, if in good condition, is an ideal choice[6].
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4][6]. The label should also indicate the hazards associated with the waste (e.g., "Toxic," "Environmental Hazard")[6].
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[5][6][11].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas for hazardous waste are a regulatory requirement.
-
Designate an SAA: Establish a Satellite Accumulation Area (SAA) at or near the point of waste generation[5][6]. This could be a designated area on a benchtop or within a chemical fume hood[6].
-
Segregate Incompatibles: Store the container with this compound waste away from incompatible materials, such as strong oxidizing agents[6][12].
-
Monitor Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA, which is typically 55 gallons[5][7].
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office for the proper disposal of the hazardous waste.
-
Contact EHS: When the waste container is full, or before the maximum storage time is reached (typically one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a waste pickup[5][6].
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, detailing the contents of the container[4][13].
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [14] |
| Molecular Weight | 224.25 g/mol | [14] |
| Flash Point | 183.10 °C (estimated) | [15] |
| Water Solubility | 7380 mg/L @ 25 °C (estimated) | [15] |
Causality Behind Disposal Choices
The decision to treat this compound as a hazardous waste is a precautionary measure based on the following reasoning:
-
Structural Analogy: As a derivative of cinnamyl alcohol, it is prudent to assume similar toxicological and ecotoxicological properties. Cinnamyl alcohol is known to be a skin sensitizer and harmful to aquatic life[1].
-
Lack of Comprehensive Data: The absence of a complete hazard profile for this compound necessitates a conservative approach to its handling and disposal[15][16].
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) and related state and local regulations mandate the proper identification and management of hazardous waste[7]. Treating this compound as hazardous waste ensures compliance with these regulations.
By adhering to this comprehensive disposal guide, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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American Chemical Society. Hazardous Waste and Disposal. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
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The Good Scents Company. 3',4',5'-trimethoxycinnamyl alcohol. [Link]
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Medical Laboratory Observer. Managing Hazardous Chemical Waste in the Lab. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Loba Chemie. Cinnamyl Alcohol Extra Pure Safety Data Sheet. [Link]
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Metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. [Link]
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Carl Roth. Safety Data Sheet: Cinnamyl alcohol. [Link]
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FooDB. Showing Compound 3',4',5'-Trimethoxycinnamyl alcohol (FDB020726). [Link]
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The National Institutes of Health. The NIH Drain Discharge Guide. [Link]
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Navigating the Safe Handling of 3,4,5-Trimethoxycinnamyl Alcohol: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 3,4,5-Trimethoxycinnamyl Alcohol.
Immediate Safety and Hazard Assessment
While specific GHS classifications for this compound have not been found, the chemical structure, a substituted cinnamyl alcohol, suggests that prudence is paramount.[1] Structurally related compounds exhibit hazards ranging from skin and eye irritation to potential sensitization.[2] Therefore, it is logical and professionally responsible to handle this compound with the assumption that it may possess similar hazardous properties.
Core Principle: In the absence of specific toxicity data, treat this compound with a high degree of caution, employing robust engineering controls and comprehensive Personal Protective Equipment (PPE) to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following recommendations are based on best practices for handling aromatic alcohols and compounds with unknown toxicological profiles.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (ensure appropriate thickness and check for breakthrough times with the glove manufacturer). | To prevent skin contact. Structurally similar compounds can cause skin irritation. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling powders and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter may be necessary. | To avoid inhalation of any potential aerosols or dust particles. |
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at -20°C under an inert atmosphere for maximum product stability.[3] The storage area should be clearly labeled.
Handling and Experimental Use
All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible. Avoid the generation of dust or aerosols. When weighing the solid compound, do so in a manner that prevents airborne dissemination.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the critical steps for the safe handling of this compound during a typical laboratory workflow.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Protocol
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill control materials readily available.
Handling: 3. Chemical Retrieval: Retrieve the container of this compound from its storage location. 4. Weighing: If weighing the solid, use a weigh boat or paper and handle it gently to avoid creating dust. Perform this task within the fume hood. 5. Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. 6. Experimental Procedure: Conduct all experimental steps within the fume hood.
Cleanup and Disposal: 7. Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. 8. Waste Segregation: Segregate all waste materials (e.g., contaminated gloves, weigh boats, pipette tips) into a clearly labeled hazardous waste container. 9. Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain.[4] For empty containers, rinse them thoroughly with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as per institutional guidelines.[5] 10. Remove PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly after removing PPE.
Emergency Procedures
Spill:
-
Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
-
Large Spill: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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The Good Scents Company. 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2. Available at: [Link]
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Metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
